Direct Red 9
Description
Structure
2D Structure
Properties
CAS No. |
61724-94-5 |
|---|---|
Molecular Formula |
C34H19ClN8Na4O12S4 |
Molecular Weight |
987.2 g/mol |
IUPAC Name |
tetrasodium;2-[[8-[[4-chloro-6-[4-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)anilino]-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfonatonaphthalen-2-yl]diazenyl]benzoate |
InChI |
InChI=1S/C34H23ClN8O12S4.4Na/c1-15-6-11-22-28(29(15)59(53,54)55)56-30(37-22)16-7-9-18(10-8-16)36-33-39-32(35)40-34(41-33)38-23-14-19(57(47,48)49)12-17-13-24(58(50,51)52)26(27(44)25(17)23)43-42-21-5-3-2-4-20(21)31(45)46;;;;/h2-14,44H,1H3,(H,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H2,36,38,39,40,41);;;;/q;4*+1/p-4 |
InChI Key |
HMGBQRTWANMSHV-UHFFFAOYSA-J |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC4=NC(=NC(=N4)Cl)NC5=C6C(=CC(=C5)S(=O)(=O)[O-])C=C(C(=C6O)N=NC7=CC=CC=C7C(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of Direct Red 9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of the synthetic azo dye, Direct Red 9. The information is curated for researchers, scientists, and professionals in drug development who may encounter this compound in various analytical and experimental contexts. All quantitative data is presented in clear, tabular format, and detailed experimental methodologies are provided.
Core Chemical Properties of this compound
This compound, also known by synonyms such as Direct Brilliant Pink B, is a water-soluble anionic dye belonging to the azo and benzothiazole classes of compounds.[1][2][3] Its primary application is in the dyeing of cellulosic fibers like cotton.[4][5] The key chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | Not definitively available in public literature. |
| Synonyms | Direct Brilliant Pink B, Best Direct Brilliant Pink B, Dyrite Pink B 145% |
| Molecular Formula | C₃₄H₁₉ClN₈Na₄O₁₂S₄ |
| Molecular Weight | 987.23 g/mol |
| CAS Number | 70209-93-7 |
| Appearance | Blue-light pink powder |
| Solubility | Soluble in water. |
| Chemical Class | Azo, Benzothiazole |
Chemical Structure of this compound
This compound is a complex poly-aromatic molecule characterized by the presence of multiple azo (-N=N-) groups, which are responsible for its color, and sulfonic acid groups that confer water solubility. The structure also incorporates a benzothiazole moiety and a chlorinated triazine ring. A SMILES (Simplified Molecular-Input Line-Entry System) representation of this compound is as follows:
O=C(O[Na])C1=CC=CC=C1/N=N/C2=C(S(=O)(O[Na])=O)C=C3C=C(S(=O)(O[Na])=O)C=C(NC4=NC(Cl)=NC(NC5=CC=C(C6=NC7=CC=C(C)C(S(=O)(O[Na])=O)=C7S6)C=C5)=N4)C3=C2
Experimental Protocols
General Synthesis of an Azo Dye
The synthesis of azo dyes typically involves two main stages: diazotization of a primary aromatic amine, followed by an azo coupling reaction with a suitable coupling agent (e.g., a phenol or another aromatic amine).
1. Diazotization of a Primary Aromatic Amine:
-
A primary aromatic amine is dissolved or suspended in a cold aqueous solution of a strong acid, typically hydrochloric acid.
-
The solution is cooled to 0-5°C in an ice bath.
-
A solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature.
-
The reaction mixture is stirred for a period to ensure the complete formation of the diazonium salt. The presence of excess nitrous acid can be tested using starch-iodide paper.
2. Azo Coupling:
-
The coupling agent is dissolved in an appropriate solvent. For phenols, an alkaline solution is typically used, while for amines, a slightly acidic solution is common.
-
The cold diazonium salt solution is slowly added to the solution of the coupling agent with vigorous stirring.
-
The pH of the reaction mixture is carefully controlled to optimize the coupling reaction.
-
The reaction is often allowed to proceed for several hours, during which the azo dye precipitates out of the solution.
General Purification of a Crude Azo Dye
Crude azo dyes are often purified by recrystallization or chromatography to remove unreacted starting materials and byproducts.
1. Recrystallization:
-
The crude dye is dissolved in a minimum amount of a suitable hot solvent or solvent mixture.
-
The hot solution may be filtered to remove any insoluble impurities.
-
The filtrate is allowed to cool slowly to induce crystallization of the purified dye.
-
The crystals are collected by filtration, washed with a small amount of cold solvent, and dried.
2. Column Chromatography:
-
For smaller scale or analytical purposes, column chromatography can be employed.
-
A suitable stationary phase (e.g., silica gel or alumina) is packed into a column.
-
The crude dye is dissolved in a minimal amount of solvent and loaded onto the column.
-
An appropriate eluent (solvent or solvent mixture) is passed through the column to separate the components.
-
The fractions containing the purified dye are collected, and the solvent is evaporated to yield the purified product.
Biological Activity and Signaling Pathways
Analytical Characterization
The characterization of this compound would typically involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.
-
UV-Visible Spectroscopy: To determine the maximum absorbance wavelength (λmax) in the visible region, which is characteristic of the dye's chromophore.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as N=N (azo), S=O (sulfonate), C-Cl, and aromatic rings.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed information about the chemical structure and the connectivity of atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the dye and to separate it from any impurities or byproducts from the synthesis.
References
Direct Red 9 molecular formula and weight
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Identifiers and Properties
Direct Red 9, a synthetic dye, is chemically classified within the azo and benzothiazole structural families[1][2]. Its primary applications are in the textile and dyeing industries. Below is a summary of its key chemical data.
| Property | Value | Citations |
| Molecular Formula | C₃₄H₁₉ClN₈Na₄O₁₂S₄ | [1][2][3] |
| Molecular Weight | 987.23 g/mol | |
| CAS Registry Number | 70209-93-7, 61724-94-5 | |
| Common Synonyms | Direct Brilliant Pink B, Orcomine Brilliant Pink B 145% |
Industrial Applications
This compound is primarily utilized as a dyeing agent for a variety of materials. Its applications include the dyeing of polyester, blended fabrics, polyvinyl chloride (PVC), and acetate fibers. It is also recognized as an effective dye for cotton fabrics. The color it imparts is described as a "blue light pink".
Experimental Protocols: Adsorption Studies
While information on the biological applications of this compound in areas such as drug development is not available in the reviewed literature, its synonym, Brilliant Pink B, has been the subject of environmental science research, specifically in adsorption studies for wastewater treatment. These studies aim to remove the dye from aqueous solutions using various adsorbents.
A representative experimental protocol for such an adsorption study is detailed below:
Objective: To determine the efficiency of a novel bio-adsorbent in removing Brilliant Pink B from an aqueous solution.
Methodology:
-
Preparation of Dye Solution: A stock solution of Brilliant Pink B is prepared by dissolving a known mass of the dye in deionized water. Working solutions of desired concentrations are then prepared by diluting the stock solution.
-
Adsorption Experiments:
-
A series of batch adsorption experiments are conducted in flasks containing a fixed volume of the dye solution of a known initial concentration.
-
A predetermined mass of the adsorbent is added to each flask.
-
The flasks are then agitated in a shaker at a constant temperature for a specified period to reach equilibrium.
-
-
Parameter Optimization: The influence of various parameters on the adsorption efficiency is systematically investigated. This includes varying:
-
pH of the dye solution.
-
Contact time between the adsorbent and the dye.
-
Initial dye concentration .
-
Adsorbent dose .
-
Temperature .
-
-
Analysis: After the adsorption process, the solid adsorbent is separated from the solution by centrifugation or filtration. The remaining concentration of Brilliant Pink B in the supernatant is determined using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength.
-
Data Evaluation: The adsorption capacity and removal efficiency are calculated. The experimental data is then fitted to various kinetic and isotherm models (e.g., pseudo-first-order, pseudo-second-order, Langmuir, Freundlich) to understand the adsorption mechanism. Thermodynamic parameters (ΔG°, ΔH°, ΔS°) may also be calculated to determine the nature of the adsorption process.
Signaling Pathways and Biological Activity
Following a comprehensive review of the available scientific literature, no information was found regarding the involvement of this compound in any biological signaling pathways. The current body of research focuses on its properties as a dye for industrial applications and its environmental fate, rather than any pharmacological or biological activity relevant to drug development.
Logical Workflow for Adsorption Experiments
The general workflow for the adsorption studies described can be visualized as follows:
Caption: A flowchart illustrating the typical experimental workflow for studying the adsorption of a dye from an aqueous solution.
References
Direct Red 9: A Technical Profile of an Industrially Significant Dye
For Researchers, Scientists, and Drug Development Professionals
Direct Red 9, a synthetic dye belonging to the azo and benzothiazole classes, is recognized primarily for its application in the textile industry. While its synonyms and basic chemical properties are documented, a thorough review of scientific literature reveals a significant lack of published data regarding its use in biological research, such as histological staining, cellular imaging, or as a fluorescent probe. This guide summarizes the available technical information for this compound and provides a hypothetical framework for the evaluation of a novel dye in a research context, given the absence of specific experimental protocols for this particular compound.
Chemical Identity and Synonyms
Accurate identification of chemical compounds is critical in research. This compound is known by several synonyms in commercial and industrial contexts. The consistent use of its CAS number is recommended to ensure clarity.
| Identifier Type | Value |
| Chemical Name | This compound |
| CAS Number | 70209-93-7[1] |
| Molecular Formula | C₃₄H₁₉ClN₈Na₄O₁₂S₄[1][2][3] |
| Molecular Weight | 987.23 g/mol [1] |
| Primary Synonyms | Direct Brilliant Pink B |
| Other Synonyms | Best Direct Brilliant Pink B, Direct Brilliant Pink B 145%, Dyrite Pink B 145%, Leadirect Brilliant Pink B Conc 100/145%, MVdirect PinkB, Orcomine Brilliant Pink B 145% |
| Colour Index (C.I.) No. | Not consistently available |
Scientific Applications: A Literature Gap
Despite a comprehensive search of scientific databases and literature, there is no evidence to suggest that this compound is currently employed as a tool in biological research. Its primary documented use is as a dyeing agent for cellulosic materials. The physical and chemical properties that make it suitable for textiles do not necessarily translate to utility in biological applications, which require specific characteristics such as cell permeability, specific binding to biological targets, and fluorescence properties for imaging.
Hypothetical Experimental Workflow for a Novel Dye
In the absence of specific experimental data for this compound, this section outlines a general workflow that researchers would typically follow to assess the potential of a novel dye for histological or cytological applications. This serves as a conceptual guide to the rigorous testing required before a new compound can be adopted as a reliable biological stain or probe.
Caption: A generalized workflow for the characterization and validation of a new dye for biological staining applications.
Conclusion
This compound is a well-documented industrial dye with a clear chemical identity but no established role in the scientific research community as a biological stain or probe. The lack of available data on its interaction with biological materials means that any potential application in this area would require a comprehensive evaluation, following a workflow similar to the one hypothetically outlined above. For researchers and drug development professionals seeking red dyes for biological applications, established stains such as Sirius Red (Direct Red 80) for collagen, or Congo Red (Direct Red 28) for amyloid, which have well-documented protocols and a vast body of literature supporting their use, are recommended.
References
An In-depth Technical Guide to the Solubility of Direct Red 9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Direct Red 9, a synthetic dye with applications in various research and industrial processes. Understanding the solubility of this compound is crucial for its effective use in experimental and developmental settings. This document outlines the known solubility characteristics of this compound, details established experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Introduction to this compound
This compound, also known by its Colour Index name, is an azo dye belonging to the benzothiazole class.[1][2] Its chemical formula is C₃₄H₁₉ClN₈Na₄O₁₂S₄, with a molecular weight of 987.23 g/mol .[1][2][3] The dye is registered under CAS Number 70209-93-7. This compound is noted for its use as a dyeing agent for cotton fabrics. The presence of multiple sulfonate groups in its structure suggests a degree of aqueous solubility, a common characteristic of direct dyes.
Solubility of this compound
Table 1: Qualitative Solubility of this compound (CAS: 70209-93-7)
| Solvent | Solubility |
| Water | Implied moderate to good solubility |
For comparative purposes, the following table presents quantitative solubility data for two other dyes often referred to as "Red 9": Disperse Red 9 and Direct Red 80 (Sirius Red F3B). It is critical to note that these are distinct chemical compounds with different structures and properties.
Table 2: Comparative Quantitative Solubility of Other "Red" Dyes
| Dye Name | CAS Number | Solvent | Temperature (°C) | Solubility |
| Disperse Red 9 | 82-38-2 | Water | 25 | 73.55 µg/L |
| Ethanol | - | Soluble | ||
| Acetone | - | Soluble | ||
| Benzene | - | Slightly Soluble | ||
| Carbon Tetrachloride | - | Slightly Soluble | ||
| Direct Red 80 | 2610-10-8 | PBS (pH 7.2) | - | 10 mg/mL |
| DMF | - | Slightly Soluble | ||
| DMSO | - | Slightly Soluble |
Experimental Protocols for Solubility Determination
Two primary methods for experimentally determining the solubility of dyes like this compound are the gravimetric method and the spectrophotometric method.
Gravimetric Method
This method directly measures the mass of the solute dissolved in a known volume of solvent to determine the concentration of a saturated solution.
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.
-
-
Separation of the Saturated Solution:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.45 µm) may be necessary.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the known volume of the saturated solution to a pre-weighed, dry evaporating dish.
-
Carefully evaporate the solvent in a drying oven at a temperature that will not cause degradation of the dye.
-
Once the solvent is fully evaporated, cool the dish in a desiccator to prevent moisture absorption.
-
Weigh the evaporating dish containing the dry dye residue.
-
Repeat the drying and weighing process until a constant mass is achieved.
-
-
Calculation of Solubility:
-
Subtract the initial mass of the empty evaporating dish from the final mass to determine the mass of the dissolved dye.
-
Calculate the solubility using the following formula: Solubility (g/L) = Mass of dissolved dye (g) / Volume of the aliquot of saturated solution (L)
-
Spectrophotometric Method
This indirect method determines the concentration of a solute in a saturated solution by measuring its absorbance of light at a specific wavelength.
Methodology:
-
Determination of Maximum Absorbance (λmax):
-
Prepare a dilute, unsaturated solution of this compound in the chosen solvent.
-
Scan the solution using a UV-Vis spectrophotometer to identify the wavelength of maximum absorbance (λmax). This wavelength will be used for all subsequent measurements.
-
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound with known concentrations in the same solvent.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve. According to the Beer-Lambert law, this should yield a linear relationship.
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution of this compound as described in the gravimetric method (Section 3.1.1).
-
Filter the saturated supernatant to remove any undissolved solids.
-
Accurately dilute a known volume of the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.
-
-
Calculation of Solubility:
-
Measure the absorbance of the diluted saturated solution at λmax.
-
Use the equation of the line from the calibration curve to calculate the concentration of the diluted solution.
-
Multiply the concentration of the diluted solution by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in that solvent.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the spectrophotometric determination of dye solubility.
Caption: Workflow for spectrophotometric solubility determination.
References
Spectroscopic data for Direct Red 9 (UV-Vis, Fluorescence)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Red 9, also known by synonyms such as Direct Brilliant Pink B, is a synthetic dye belonging to the azo and benzothiazole chemical classes.[1] Its molecular formula is C₃₄H₁₉ClN₈Na₄O₁₂S₄, and it has a molecular weight of 987.23 g/mol .[1][2] While it is classified as a fluorescent dye and used in applications such as dyeing cotton fabrics, publicly available, specific quantitative spectroscopic data such as UV-Vis absorption maximum (λmax), molar absorptivity (ε), fluorescence emission maximum, and quantum yield (Φ) are not readily found in scientific literature or commercial technical data sheets.[3]
This guide provides a summary of the available information on this compound and presents standardized experimental protocols for determining its UV-Vis and fluorescence spectroscopic properties. These protocols are intended to enable researchers to generate the necessary quantitative data in a laboratory setting.
Chemical and Physical Properties
A summary of the known properties of this compound is presented in the table below.
| Property | Value | Reference |
| Synonyms | Direct Brilliant Pink B | [2] |
| CAS Number | 70209-93-7 | |
| Molecular Formula | C₃₄H₁₉ClN₈Na₄O₁₂S₄ | |
| Molecular Weight | 987.23 g/mol | |
| Chemical Class | Azo, Benzothiazole |
Spectroscopic Data (Hypothetical)
As specific experimental data for this compound is not publicly available, the following tables are presented as templates for data organization once measurements are obtained.
UV-Vis Absorption Data
| Parameter | Value | Solvent |
| λmax (nm) | Data not available | |
| **Molar Absorptivity (ε) (M⁻¹cm⁻¹) ** | Data not available |
Fluorescence Data
| Parameter | Value | Solvent |
| Excitation Wavelength (nm) | Data not available | |
| Emission Maximum (nm) | Data not available | |
| Fluorescence Quantum Yield (Φ) | Data not available | |
| Fluorescence Lifetime (τ) (ns) | Data not available |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the UV-Vis absorption and fluorescence spectra of a dye such as this compound.
UV-Vis Absorption Spectroscopy Protocol
This protocol outlines the steps to determine the absorption spectrum and molar absorptivity of this compound.
-
Solution Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in a suitable solvent (e.g., water, ethanol, or DMSO). The choice of solvent is critical as it can influence the absorption spectrum.
-
From the stock solution, prepare a series of dilutions of varying concentrations (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M).
-
-
Instrumentation and Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a cuvette with the solvent to be used for the dilutions and use this as a blank to zero the instrument.
-
Record the absorption spectrum for each dilution over a relevant wavelength range (e.g., 200-800 nm). The spectrum should show the wavelength of maximum absorbance (λmax).
-
-
Data Analysis:
-
Identify the λmax from the absorption spectra.
-
Using the Beer-Lambert law (A = εcl), plot a calibration curve of absorbance at λmax versus concentration.
-
The molar absorptivity (ε) can be calculated from the slope of the linear portion of the calibration curve.
-
References
An In-depth Technical Guide to the Mechanism of Action of Direct Red 80 (Sirius Red) as a Collagen-Specific Dye
A Note on Nomenclature: The query specified "Direct Red 9." However, extensive research indicates that this compound is a dye primarily used in the textile industry with no documented application in histological collagen staining. The standard and widely accepted dye for this purpose is Direct Red 80 , also known as Sirius Red F3B . This guide will, therefore, focus on the mechanism and application of Direct Red 80, as it aligns with the interests of researchers, scientists, and drug development professionals in the context of collagen analysis.
Introduction to Direct Red 80 (Sirius Red)
Direct Red 80 (C.I. 35780) is a polyazo, anionic dye characterized by its elongated and planar molecular structure.[1] This configuration is fundamental to its utility as a highly specific stain for collagen fibers in histological preparations.[1] When used in conjunction with picric acid, the resulting Picrosirius Red staining method becomes a powerful tool for visualizing collagen, significantly enhancing its natural birefringence under polarized light.[2][3] This technique is a gold standard in fibrosis research and pathology for both qualitative and quantitative assessment of collagen deposition.[4] A significant advantage of Direct Red 80 is its improved safety profile, as it does not metabolize to carcinogenic compounds like benzidine.
Core Mechanism of Action
The specificity of Direct Red 80 for collagen is a result of the precise alignment of the dye molecules with the collagen fibers, a process driven by a combination of electrostatic interactions and hydrogen bonding.
The long, linear molecules of Direct Red 80 possess multiple sulfonic acid groups. These negatively charged groups form strong electrostatic bonds with the positively charged basic amino acid residues (lysine and hydroxylysine) that are abundant in the collagen triple helix. The picric acid in the staining solution creates a highly acidic environment, which protonates the amino groups of collagen, thereby enhancing their positive charge and promoting the binding of the anionic dye. The picric acid also helps to suppress the staining of non-collagenous proteins, increasing the specificity of the stain.
This binding forces the elongated dye molecules to align in parallel with the long axis of the collagen fibers. This highly ordered arrangement of chromophores dramatically enhances the inherent birefringence of the collagen, causing it to appear brightly colored against a dark background when viewed with a polarizing microscope.
Data Presentation: Birefringence and Collagen Types
When Picrosirius Red-stained sections are viewed under polarized light, the color of the birefringence can provide information about the thickness and packing density of the collagen fibers. While there has been debate about the specificity of these colors for different collagen types, a general correlation is widely used in semi-quantitative analysis.
| Birefringence Color | Associated Collagen Fiber Characteristics |
| Green to Greenish-Yellow | Thinner, less organized fibers (often associated with Type III collagen) |
| Yellow-Orange | Thicker, more densely packed fibers (often associated with Type I collagen) |
| Red | Very thick, highly packed fibers (often associated with Type I collagen) |
Experimental Protocols
Picrosirius Red Staining for Collagen in Paraffin-Embedded Tissue Sections
This protocol is a standard method for the visualization of collagen fibers in formalin-fixed, paraffin-embedded tissues.
Reagents and Solutions:
-
Picro-Sirius Red Solution:
-
Sirius Red F3B (Direct Red 80): 0.1 g
-
Saturated Aqueous Picric Acid: 100 mL
-
Dissolve the Sirius Red in the picric acid solution. The solution is stable for several months when stored in a dark bottle at room temperature.
-
-
Acidified Water (0.5% Acetic Acid):
-
Glacial Acetic Acid: 0.5 mL
-
Distilled Water: 99.5 mL
-
-
Weigert's Iron Hematoxylin (Optional, for nuclear counterstaining):
-
Solution A: 1 g Hematoxylin in 100 mL 95% Ethanol
-
Solution B: 4 mL 29% Ferric Chloride in 95 mL distilled water, with 1 mL concentrated HCl
-
Mix equal parts of Solution A and B immediately before use.
-
-
Graded ethanols (100%, 95%, 70%)
-
Xylene or a xylene substitute
-
Resinous mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer through two changes of 100% ethanol for 3 minutes each.
-
Hydrate through 95% ethanol and 70% ethanol for 3 minutes each.
-
Rinse well in distilled water.
-
-
Nuclear Counterstaining (Optional):
-
Stain in freshly mixed Weigert's iron hematoxylin for 8 minutes.
-
Wash in running tap water for 10 minutes.
-
-
Picrosirius Red Staining:
-
Incubate slides in the Picro-Sirius Red solution for 60 minutes at room temperature.
-
-
Washing:
-
Wash in two changes of acidified water.
-
-
Dehydration and Mounting:
-
Dehydrate rapidly through three changes of 100% ethanol.
-
Clear in two changes of xylene for 5 minutes each.
-
Mount with a resinous mounting medium.
-
Microscopy and Image Analysis
Bright-field Microscopy: Collagen fibers will appear red, and the background will be pale yellow.
Polarized Light Microscopy: This is the preferred method for analyzing Picrosirius Red-stained sections. Collagen fibers will exhibit strong birefringence, appearing bright against a dark background. The colors of the birefringence can be used for semi-quantitative analysis of collagen fiber thickness and organization as detailed in the table above.
Quantitative Analysis:
Image analysis software (e.g., ImageJ/Fiji) can be used for quantitative analysis of collagen content. This typically involves:
-
Capturing images under polarized light at a consistent magnification and illumination.
-
Setting a color threshold to select the birefringent signal.
-
Calculating the percentage of the total tissue area that is positively stained for collagen.
Conclusion
Direct Red 80 (Sirius Red), when used in the Picrosirius Red staining method, is an invaluable tool for the specific detection and analysis of collagen in biological tissues. Its mechanism of action, based on the ordered binding of the dye molecules to the collagen triple helix, results in a dramatic and quantifiable enhancement of birefringence. This allows researchers to assess not only the amount of collagen but also its organization, providing critical insights in fields such as fibrosis research, pathology, and the development of therapeutics targeting the extracellular matrix.
References
A Technical Guide to the Discovery and Synthesis of Direct Red 9
For Researchers, Scientists, and Drug Development Professionals
Abstract
Direct Red 9, also known by synonyms such as Direct Brilliant Pink B, is a synthetic azo dye of the benzothiazole class. This document provides a comprehensive overview of its chemical properties, a plausible synthesis pathway, and representative analytical data. Due to the limited publicly available information on the specific discovery and detailed manufacturing protocols for this compound, this guide consolidates general principles of azo and benzothiazole dye chemistry to present a technically sound, albeit representative, guide for research and development purposes.
Introduction and Discovery
The development of synthetic dyes in the late 19th century revolutionized the textile industry. The journey began with the discovery of Mauveine by William Henry Perkin in 1856, shifting the reliance on natural colorants. A significant breakthrough in dyeing cotton came in 1884 with the synthesis of Congo Red by Paul Böttiger. This was the first "direct dye," capable of coloring cellulosic fibers like cotton without the need for a mordant, a substance used to bind the dye to the fabric. This discovery paved the way for the development of a vast array of direct dyes.
This compound belongs to the azo class of dyes, characterized by the presence of one or more azo groups (-N=N-) that act as the primary chromophore. Its molecular structure also features a benzothiazole moiety, a heterocyclic compound known to be a component in various functional dyes. While the specific date and inventors of this compound are not well-documented in publicly accessible literature, its development is a part of the broader expansion and refinement of direct azo dyes throughout the 20th century, focusing on achieving brighter colors and improved fastness properties.
Chemical and Physical Properties
This compound is a water-soluble anionic dye. Its key properties are summarized in the table below.
| Property | Value |
| IUPAC Name | Not available |
| Synonyms | C.I. This compound, Direct Brilliant Pink B |
| CAS Number | 70209-93-7 / 61724-94-5[1][2] |
| Molecular Formula | C₃₄H₁₉ClN₈Na₄O₁₂S₄[1][2] |
| Molecular Weight | 987.23 g/mol [1] |
| Chemical Class | Azo, Benzothiazole |
| Appearance | Blue-light pink powder |
| Application | Dyeing of polyester, blended fabrics, polyvinyl chloride, and acetate fibers |
Plausible Synthesis of this compound
The synthesis of complex azo dyes like this compound typically involves a multi-step process centered around diazotization and coupling reactions. The following is a representative, plausible experimental protocol based on the general chemistry of this dye class.
Synthesis Workflow
Caption: A plausible multi-step synthesis workflow for this compound.
Experimental Protocol
Step 1: Diazotization of Aromatic Amine Precursor A
-
A solution of Aromatic Amine Precursor A (1.0 eq) in dilute hydrochloric acid is prepared in a reaction vessel equipped with a stirrer and a cooling bath.
-
The solution is cooled to 0-5 °C with constant stirring.
-
A pre-cooled aqueous solution of sodium nitrite (1.05 eq) is added dropwise to the amine solution, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The completion of diazotization can be checked using starch-iodide paper.
Step 2: First Coupling Reaction
-
In a separate vessel, the Coupling Component B (1.0 eq) is dissolved in an aqueous alkaline solution (e.g., sodium carbonate or sodium hydroxide) and cooled to 0-5 °C.
-
The freshly prepared diazonium salt solution from Step 1 is slowly added to the coupling component solution, maintaining the pH in the alkaline range (pH 8-10) and the temperature below 10 °C.
-
The mixture is stirred for 2-4 hours until the coupling reaction is complete, which is indicated by the disappearance of the diazonium salt (tested with a suitable coupling component like R-salt). The product is the Azo Intermediate 1.
Step 3: Diazotization of Benzothiazole Amine Precursor C
-
The procedure is similar to Step 1, using the Benzothiazole Amine Precursor C (1.0 eq) to generate its corresponding diazonium salt.
Step 4: Second Coupling Reaction
-
The Azo Intermediate 1 solution is adjusted to a suitable pH and temperature.
-
The freshly prepared diazonium salt of the benzothiazole derivative from Step 3 is added slowly to the solution of Azo Intermediate 1.
-
The reaction is stirred for several hours until completion, forming the crude this compound dye.
Step 5: Isolation and Purification
-
The dye is precipitated from the reaction mixture by the addition of sodium chloride ("salting out").
-
The precipitated dye is collected by filtration and washed with a saturated sodium chloride solution to remove impurities.
-
The filter cake is dried in an oven at a controlled temperature to yield the final product.
Representative Analytical Data
The following tables present expected, representative data for the characterization of this compound.
Synthesis and Purity Data
| Parameter | Representative Value |
| Yield | 75-85% |
| Purity (by UV-Vis) | > 95% |
| Melting Point | > 300 °C (decomposes) |
| Solubility | Soluble in water, sparingly soluble in ethanol |
Spectroscopic Data
UV-Visible Spectroscopy
-
λmax: 530-540 nm (in water)
-
Molar Absorptivity (ε): ~50,000 L mol⁻¹ cm⁻¹
Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet)
| Wavenumber (cm⁻¹) | Assignment |
| ~3450 | O-H stretch (adsorbed water) |
| ~1620 | N=N stretch (azo group) |
| ~1500, ~1450 | Aromatic C=C stretch |
| ~1384 | S=O stretch (sulfonate group) |
| ~1180 | C-N stretch |
| ~1040 | S=O stretch (sulfonate group) |
Nuclear Magnetic Resonance (NMR) Spectroscopy Due to the complexity and polymeric nature of the dye, obtaining a well-resolved NMR spectrum is challenging. Broad signals in the aromatic region (7.0-8.5 ppm) would be expected in a ¹H NMR spectrum.
Logical Relationship of Synthesis Steps
Caption: Logical flow of the key chemical transformations in the synthesis of this compound.
Conclusion
This compound is a complex azo dye with important applications in the textile industry. While specific details of its discovery and a definitive, publicly available synthesis protocol are scarce, this guide provides a comprehensive overview based on established principles of dye chemistry. The provided representative experimental protocol and analytical data serve as a valuable resource for researchers and professionals in the field of chemical synthesis and dye development. Further research into proprietary literature and patents may yield more specific details about this particular dye.
References
In-depth Technical Guide: Direct Red 9 (CAS 70209-93-7)
Notice to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search of scientific literature and publicly available data, it has been determined that there is a significant lack of in-depth technical information regarding Direct Red 9, CAS number 70209-93-7, in the context of biological research, experimental protocols, and specific signaling pathways. The majority of available information pertains to its industrial application as a textile dye.
This document summarizes the available chemical and physical data for this compound and highlights the current knowledge gaps.
Chemical and Physical Properties
This compound is a polyazo dye belonging to the benzothiazole class. Its primary application is in the dyeing of textiles, including polyester, polyvinyl chloride, and acetate fibers.[1]
| Property | Value | Reference |
| CAS Registry Number | 70209-93-7 | |
| Molecular Formula | C₃₄H₁₉ClN₈Na₄O₁₂S₄ | |
| Molecular Weight | 987.23 g/mol | |
| Appearance | Blue-light pink powder | |
| Synonyms | Direct Brilliant Pink B, Orcomine Brilliant Pink B 145% |
Research Applications
Currently, there is no documented evidence in peer-reviewed scientific literature of this compound (CAS 70209-93-7) being utilized in biological research, drug development, or as a molecular probe. Its classification as a fluorescent dye by some suppliers appears to be a general categorization rather than based on specific experimental validation of its fluorescent properties in biological systems.
Experimental Data and Protocols
A thorough search for experimental protocols involving this compound in a biological context yielded no specific methodologies. Research on other "Direct Red" dyes, such as Direct Red 80 (Sirius Red), which is used for staining collagen and amyloid, is available but is not applicable to this compound due to significant structural and chemical differences.
Signaling Pathways and Mechanism of Action
There is no information available regarding the mechanism of action of this compound in biological systems, nor is there any evidence of its interaction with or modulation of any signaling pathways.
Future Research Directions
The absence of data on the biological effects of this compound presents an opportunity for foundational research. Initial studies could focus on:
-
Cytotoxicity Assays: To determine the potential toxicity of this compound in various cell lines.
-
Fluorescence Spectroscopy: To characterize its excitation and emission spectra and evaluate its potential as a fluorescent probe.
-
Cellular Uptake and Localization: To investigate if and how the dye is internalized by cells.
-
Screening for Biological Activity: To assess its effects on various cellular processes and signaling pathways.
Logical Relationship Diagram
Given the lack of experimental data, a logical workflow for initial investigation of the biological properties of this compound is proposed below.
Caption: Proposed workflow for the initial biological evaluation of this compound.
References
An In-depth Technical Guide to Direct Red 9 (Direct Brilliant Pink B)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Direct Red 9, an azo dye also known by its common synonym, Direct Brilliant Pink B. This document details its chemical and physical properties, alternative names, and available toxicological information. While primarily used in the textile industry, its fluorescent properties suggest potential applications in research and development. This guide aims to consolidate the available technical information for scientific and drug development professionals.
Chemical and Physical Properties
This compound is a complex azo dye belonging to the benzothiazole class. Its chemical structure and properties are summarized below.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| C.I. Name | C.I. This compound | [1] |
| CAS Number | 70209-93-7, 61724-94-5 | [1] |
| Molecular Formula | C₃₄H₁₉ClN₈Na₄O₁₂S₄ | [1] |
| Molecular Weight | 987.23 g/mol | [1] |
| Appearance | Blue-light pink powder | |
| Solubility | Information on quantitative solubility in water, ethanol, and DMSO is not readily available in the reviewed literature. However, as a direct dye, it is designed to be soluble in water. |
Alternative Names and Synonyms
For clarity and comprehensive literature searches, a list of alternative names and synonyms for this compound is provided.
| Type | Name | Reference |
| Synonym | Direct Brilliant Pink B | |
| Trade Name | Orcomine Brilliant Pink B 145% | |
| Trade Name | Dyrite Pink B 145% | |
| Trade Name | Leadirect Brilliant Pink B Conc 100/145% | |
| Trade Name | MVdirect Pink B | |
| Trade Name | Best Direct Brilliant Pink B |
Distinction from Similarly Named Dyes
It is crucial to distinguish this compound from other dyes with similar names to ensure accurate experimental design and interpretation of results.
| Dye Name | C.I. Name | CAS Number | Key Distinctions |
| Disperse Red 9 | C.I. 60505 | 82-38-2 | Anthraquinone dye, insoluble in water, used for synthetic fibers. |
| Acid Red 9 | C.I. 15635 | 8003-59-6 | Single azo dye, used for wool, silk, and nylon. |
| Basic Red 9 | C.I. 42500 | 569-61-9 | Triphenylmethane dye, used for paper, leather, and as a biological stain. |
| D&C Red No. 9 | C.I. 15585 | 5160-02-1 | Monoazo dye, used in drugs and cosmetics. |
Experimental Protocols
Detailed experimental protocols for the application of this compound in a research context, such as for fluorescence microscopy or flow cytometry, are not extensively published. However, general protocols for direct dyes can be adapted.
General Staining Protocol for Textiles (for reference)
Direct dyes are typically used for cellulosic fibers like cotton. The general process involves dissolving the dye in water, immersing the material, and often adding an electrolyte like sodium chloride to enhance dye uptake.
Potential Application in Biological Staining
While specific protocols for using this compound as a biological stain are not available, its classification as a fluorescent dye suggests potential utility. Researchers would need to develop and optimize protocols based on the specific application (e.g., cell or tissue type, target molecule). A starting point could be to adapt protocols for other direct dyes used in histology.
Disclaimer: The following are generalized protocols and must be optimized for specific experimental conditions.
Hypothetical Experimental Workflow for Fluorescence Microscopy
Caption: A generalized workflow for utilizing a fluorescent dye in microscopy.
Hypothetical Experimental Workflow for Flow Cytometry
Caption: A simplified workflow for staining cells for flow cytometry analysis.
Quantitative Data
Spectroscopic Properties
Specific absorption and emission maxima, as well as the fluorescence quantum yield for this compound, are not well-documented in the available scientific literature. For research applications, it is imperative to experimentally determine these parameters. A general approach to this is outlined below.
Experimental Protocol for Spectroscopic Characterization:
-
Sample Preparation: Prepare a dilute solution of this compound in the solvent of interest (e.g., water, ethanol, DMSO).
-
Absorbance Spectrum: Use a UV-Vis spectrophotometer to measure the absorbance spectrum and determine the wavelength of maximum absorbance (λ_max).
-
Emission Spectrum: Use a fluorometer to excite the sample at its λ_max and measure the resulting emission spectrum to determine the wavelength of maximum emission.
-
Quantum Yield Determination: The fluorescence quantum yield can be determined using a comparative method with a well-characterized standard.
Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound.
General HPLC-DAD Protocol:
-
Column: A reverse-phase C18 column is typically used for dye analysis.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: A Diode Array Detector (DAD) allows for the acquisition of the UV-Vis spectrum of the eluting peaks, which can aid in peak identification.
-
Sample Preparation: Dissolve the dye in a suitable solvent, filter, and inject.
Synthesis
The synthesis of azo dyes like this compound generally involves a two-step process: diazotization of a primary aromatic amine followed by coupling with a suitable coupling component. While a specific, detailed protocol for this compound is not publicly available, related syntheses for other direct red dyes have been described.
Toxicological Information
Comprehensive toxicological data specifically for C.I. This compound is limited. It is important not to conflate its toxicological profile with that of similarly named dyes.
-
C.I. Direct Red 28: Studies on this benzidine-based dye have shown that it can be metabolized to benzidine, a known human carcinogen.
-
Disperse Red 9: This dye has been reported to have low acute toxicity in animal studies.
-
Brilliant Green: This triphenylmethane dye has shown genotoxic and carcinogenic properties.
Given the potential for some azo dyes to cleave into harmful aromatic amines, appropriate safety precautions should be taken when handling this compound. A comprehensive toxicological assessment would require further study.
Signaling Pathways and Logical Relationships
As a synthetic dye, this compound is not known to be directly involved in biological signaling pathways. Its utility in a research context would be as a tool for visualization and detection. The logical relationship in its application is a direct interaction with the substance being stained, leading to a detectable signal.
Caption: Logical flow of fluorescence detection using this compound.
References
An In-depth Technical Guide to the Physicochemical Characteristics of Azo Dyes, with a Focus on Direct Red 9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of azo dyes, with a specific focus on Direct Red 9. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates data from structurally similar and commercially significant direct azo dyes, such as Direct Red 80 and Direct Red 23, to provide a representative analysis. This approach allows for a thorough understanding of the expected properties and behaviors of this class of dyes.
Core Physicochemical Properties
Azo dyes are a large and diverse class of synthetic organic compounds characterized by the presence of one or more azo groups (–N=N–). Their physicochemical properties are crucial in determining their application, environmental fate, and toxicological profiles.
General Properties of this compound
This compound is a benzothiazole-class azo dye. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₃₄H₁₉ClN₈Na₄O₁₂S₄ | [1] |
| Molecular Weight | 987.23 g/mol | [1] |
| CAS Number | 70209-93-7 / 61724-94-5 | [1] |
| Appearance | Blue light pink powder | [1] |
Quantitative Physicochemical Data
The following table summarizes key quantitative physicochemical parameters for this compound and representative direct azo dyes. This comparative data is essential for understanding the potential range of properties within this dye class.
| Parameter | This compound (Expected) | Direct Red 80 | Direct Red 23 | Direct Blue 1 |
| Water Solubility | Moderately Soluble | 30 g/L at 60°C; 50 g/L at 97°C[2] | 30 g/L at 80°C | 50 g/L at 80°C |
| λmax (nm) | Not available | 528 nm, 280 nm | Not available | Not available |
| Melting Point (°C) | Not available | Not available | Not available | Not available |
| Thermal Decomposition | Not available | Not available | Not available | Not available |
Experimental Protocols
Accurate determination of the physicochemical properties of azo dyes requires standardized experimental protocols. The following sections detail the methodologies for key analytical techniques.
Determination of Water Solubility
The shake-flask method is a common technique for determining the solubility of dyes.
Protocol:
-
Preparation of a Supersaturated Solution: An excess amount of the azo dye is added to a known volume of deionized water in a sealed, temperature-controlled vessel.
-
Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved dye is reached.
-
Phase Separation: The suspension is centrifuged at a high speed to pellet the undissolved solid. A sample of the clear supernatant is then carefully withdrawn.
-
Quantification: The concentration of the dye in the supernatant is determined using UV-Vis spectrophotometry. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known dye concentrations at the wavelength of maximum absorbance (λmax). The concentration of the dye in the saturated solution is then calculated from its absorbance value using the calibration curve.
Determination of Wavelength of Maximum Absorbance (λmax)
UV-Visible spectrophotometry is employed to determine the λmax of a dye.
Protocol:
-
Preparation of a Dilute Solution: A dilute solution of the azo dye is prepared in a suitable solvent (e.g., deionized water). The concentration should be adjusted to yield an absorbance value within the linear range of the spectrophotometer (typically between 0.1 and 1.0).
-
Spectrophotometer Setup: A UV-Vis spectrophotometer is calibrated using a blank solution (the solvent used to dissolve the dye).
-
Spectral Scan: The absorbance of the dye solution is measured over a range of wavelengths in the visible spectrum (typically 400-700 nm for a red dye).
-
λmax Identification: The wavelength at which the highest absorbance is recorded is identified as the λmax.
Thermal Stability Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques for evaluating the thermal stability of dyes.
Protocol:
-
Sample Preparation: A small, accurately weighed sample of the dye (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.
-
Temperature Program: The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 30°C to 800°C).
-
Data Acquisition and Analysis: The change in mass of the sample is recorded as a function of temperature. The resulting TGA curve provides information on the onset of decomposition, the temperature of maximum weight loss, and the amount of residual char. The first derivative of the TGA curve (DTG) can be used to identify the temperatures at which the rate of weight loss is maximal.
Protocol:
-
Sample Preparation: A small, accurately weighed sample of the dye (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy.
-
Temperature Program: The sample and reference pans are heated at a controlled rate (e.g., 10°C/min) over a specified temperature range.
-
Data Acquisition and Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. The resulting DSC thermogram reveals endothermic and exothermic transitions, such as melting, crystallization, and decomposition.
Biodegradation Pathway of Sulfonated Azo Dyes
The environmental fate of azo dyes is of significant concern. Microbial degradation is a key process in their removal from wastewater. The following diagram illustrates a generalized enzymatic degradation pathway for sulfonated azo dyes.
References
Methodological & Application
Application Notes and Protocols for Direct Red Staining in Histology
Introduction
Direct dyes are a class of dyes that can be applied directly to substrates without the need for a mordant. In histology, certain direct dyes are invaluable for their ability to selectively stain specific tissue components, aiding in their visualization and analysis. While the query specifically mentioned "Direct Red 9," a thorough review of scientific literature and supplier information reveals a significant lack of established histological staining protocols for a dye with this specific designation. It is possible that this name is used colloquially or that there is a confusion with other, more common, red direct dyes used in histology.
The most prominent and well-documented direct red dye for histological applications, particularly for the visualization of collagen, is Direct Red 80 , also widely known as Sirius Red F3B . Due to the lack of specific protocols for "this compound" and the prevalence of Sirius Red as the standard for this application, this document will provide a detailed protocol for Picro-Sirius Red staining.
Principle of Picro-Sirius Red Staining
The Picro-Sirius Red staining method is a highly specific technique for the detection of collagen fibers in tissue sections. The method relies on the unique properties of the Sirius Red dye molecule and the influence of picric acid. The long, planar molecules of Sirius Red (Direct Red 80) align with the parallel, organized structure of collagen fibers. This alignment is enhanced by the presence of picric acid, which is thought to suppress the staining of non-collagenous proteins.[1]
When viewed with bright-field microscopy, collagen fibers appear bright red against a yellow background of cytoplasm and muscle fibers.[2] A key advantage of this technique is its utility with polarized light microscopy. Under polarized light, the highly ordered arrangement of the dye molecules on the collagen fibers results in a strong birefringence, causing the collagen fibers to appear bright yellow, orange, or green, depending on their thickness and density. This allows for a more detailed and semi-quantitative analysis of collagen distribution.
Application
Picro-Sirius Red staining is widely used in various fields of research and diagnostics, including:
-
Fibrosis research: To assess the extent of collagen deposition in diseases such as liver cirrhosis, pulmonary fibrosis, and kidney fibrosis.
-
Cancer research: To study the tumor microenvironment and the role of the collagenous stroma in tumor progression and invasion.
-
Cardiovascular research: To investigate cardiac fibrosis and remodeling.
-
Wound healing studies: To monitor the deposition and organization of collagen during tissue repair.
Comparative Analysis of Collagen Stains
For researchers considering different methods for collagen visualization, the following table provides a comparison of Picro-Sirius Red with another common collagen staining method, Masson's Trichrome.
| Feature | Picro-Sirius Red (with Direct Red 80) | Masson's Trichrome |
| Principle | Staining based on the alignment of anionic dye molecules with cationic collagen fibers, enhanced by picric acid.[3] | A multi-step method involving an acid dye for cytoplasm and a second acid dye (e.g., Aniline Blue or Light Green) for collagen.[3] |
| Specificity for Collagen | High.[3] | Good, but can also stain some mucins. |
| Color of Collagen | Red. | Blue or Green (depending on the counterstain used). |
| Color of Muscle/Cytoplasm | Yellow. | Red. |
| Color of Nuclei | Black (with Weigert's hematoxylin). | Black/Dark Blue. |
| Quantitative Analysis | Excellent, especially with polarized light for distinguishing collagen types and for digital image analysis. | Good for assessing overall fibrosis, but less specific for collagen quantification compared to Sirius Red. |
| Sensitivity | Very high; capable of detecting fine collagen fibers. | Good, but may not visualize the finest collagen fibrils as effectively as Sirius Red. |
Experimental Protocol: Picro-Sirius Red Staining
This protocol is adapted from established methods for the staining of collagen in formalin-fixed, paraffin-embedded tissue sections.
Reagents and Materials
-
Picro-Sirius Red Solution (0.1% w/v):
-
Direct Red 80 (Sirius Red F3B, C.I. 35780)
-
Saturated aqueous solution of picric acid
-
-
Weigert's Iron Hematoxylin:
-
Solution A: 1 g Hematoxylin in 100 mL 95% Ethanol
-
Solution B: 4 mL 29% Ferric Chloride in water, 1 mL concentrated HCl, 95 mL distilled water
-
Working solution: Mix equal parts of Solution A and B just before use.
-
-
Acidified Water (0.5% Acetic Acid):
-
0.5 mL Glacial Acetic Acid
-
100 mL Distilled Water
-
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled water
-
Mounting medium (resinous)
Staining Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.
-
Rinse in running tap water.
-
-
Nuclear Staining:
-
Stain nuclei with Weigert's iron hematoxylin for 8 minutes.
-
Wash in running tap water for 10 minutes.
-
Differentiate in 1% acid alcohol (1% HCl in 70% ethanol) for a few seconds.
-
Wash in running tap water.
-
"Blue" the nuclei in Scott's tap water substitute or saturated lithium carbonate solution for 1-2 minutes.
-
Wash in running tap water.
-
-
Collagen Staining:
-
Stain in Picro-Sirius Red solution for 1 hour.
-
-
Dehydration and Mounting:
-
Wash in two changes of acidified water.
-
Dehydrate rapidly through three changes of 100% ethanol.
-
Clear in two changes of xylene for 3 minutes each.
-
Mount with a resinous mounting medium.
-
Expected Results
-
Collagen fibers: Red
-
Muscle, cytoplasm: Yellow
-
Nuclei: Black
Workflow Diagram
Caption: Experimental workflow for Picro-Sirius Red staining of collagen.
A Note on "this compound"
A comprehensive search of scientific literature and supplier databases did not yield a standard histological staining protocol for a dye specifically named "this compound". There are several possibilities for this:
-
Nomenclature Confusion: The name may be a synonym for another dye, or there could be confusion with similarly named dyes such as "Disperse Red 9", which is used in the textile industry and has been evaluated for toxicity.
-
Regional or Historical Name: It is possible that "this compound" is a less common, regional, or historical name for a dye that is now known by a different designation.
-
Not a Histological Stain: The dye may not be suitable or validated for histological applications.
For researchers interested in staining collagen, Direct Red 80 (Sirius Red) is the well-established and recommended reagent.
Safety and Handling Precautions
-
Picric Acid: Picric acid is explosive when dry. It should be stored under a layer of water and handled with appropriate safety precautions. Consult the Safety Data Sheet (SDS) before use.
-
Direct Red 80 (Sirius Red): Considered a safer alternative to many traditional direct dyes as it is not derived from benzidine. However, as with all chemicals, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
-
Xylene and Ethanol: These are flammable liquids and should be used in a well-ventilated area or a fume hood.
Always consult the specific Safety Data Sheets (SDS) for all reagents used in this protocol for detailed safety information.
References
Application Notes: Staining Collagen Fibers with Picro-Sirius Red (Utilizing Direct Red 80)
For researchers, scientists, and drug development professionals, the accurate visualization and quantification of collagen is crucial for understanding tissue architecture, fibrosis, and the efficacy of therapeutic interventions. While the query specified "Direct Red 9," the established and validated method for specifically staining collagen fibers in histological sections utilizes Direct Red 80 , also known as Sirius Red F3B.[1][2][3] This compound is the critical component of the widely used Picro-Sirius Red (PSR) staining method.[4] This document provides detailed application notes and protocols for the successful implementation of the Picro-Sirius Red staining technique.
Principle of the Method
The Picro-Sirius Red staining method is a highly specific and sensitive technique for the visualization of collagen fibers. The method is based on the affinity of the long, planar molecules of the polyazo dye, Sirius Red F3B (Direct Red 80), for the helical structure of collagen molecules. The sulfonic acid groups of the dye form strong electrostatic bonds with the basic amino acid residues of collagen. The presence of picric acid in the staining solution creates an acidic environment that enhances the specificity of the staining by suppressing the binding of the dye to non-collagenous proteins.
A key advantage of Picro-Sirius Red staining is its utility in conjunction with polarized light microscopy. When viewed under polarized light, the highly ordered alignment of the dye molecules along the collagen fibers enhances their natural birefringence, allowing for the differentiation of collagen fiber thickness and maturity. Thicker, more mature collagen fibers (Type I) typically appear with a yellow to orange-red birefringence, while thinner, less organized fibers (Type III) appear green.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the preparation and application of the Picro-Sirius Red staining solution.
| Parameter | Value | Notes |
| Picro-Sirius Red Solution | ||
| Sirius Red F3B (Direct Red 80) Concentration | 0.1% (w/v) | Dissolve 0.1 g in 100 mL of saturated aqueous picric acid solution. |
| Alternative Concentration | 0.5 g in 500 mL | This solution is reported to be stable for at least 3 years. |
| Tissue Preparation | ||
| Fixation | Neutral buffered formalin | Other fixatives may also be suitable. |
| Section Thickness | 5 µm | For paraffin-embedded sections. |
| Staining Protocol | ||
| Staining Incubation Time | 60 - 120 minutes | 60 minutes is a commonly cited time for near-equilibrium staining. |
| Nuclear Counterstain (Optional) | Weigert's Iron Hematoxylin | Stain for approximately 8 minutes. |
| Washing Solution | Acidified Water (0.5% Acetic Acid) | Used to rinse excess stain and prevent dye loss during dehydration. |
| Microscopy | ||
| Brightfield Microscopy | Collagen: Red; Background: Pale Yellow | Provides qualitative assessment of collagen distribution. |
| Polarized Light Microscopy | Type I Collagen: Yellow-orange-red birefringence; Type III Collagen: Green birefringence | Enables semi-quantitative and quantitative analysis of collagen fiber thickness and organization. |
Experimental Protocols
Preparation of Reagents
1. Saturated Aqueous Picric Acid Solution:
-
To prepare a saturated solution, add approximately 1.2 g of picric acid to 100 mL of distilled water.
-
Stir for several hours to ensure saturation. A small amount of undissolved crystals should remain at the bottom.
-
Safety Note: Picric acid is explosive when dry. Always handle it in a moist state and consult the Safety Data Sheet (SDS) before use.
2. Picro-Sirius Red Staining Solution (0.1% w/v):
-
Weigh 0.1 g of Sirius Red F3B (Direct Red 80).
-
Add the dye to 100 mL of the prepared saturated aqueous picric acid solution.
-
Stir until the dye is completely dissolved. The solution is stable for several months when stored in a dark bottle at room temperature.
3. Weigert's Iron Hematoxylin (for optional nuclear counterstaining):
-
This solution is typically prepared by mixing equal parts of two stock solutions immediately before use.
-
Solution A: 1 g Hematoxylin in 100 mL 95% Ethanol.
-
Solution B: 4 mL 29% Ferric Chloride in 95 mL distilled water, with 1 mL concentrated HCl.
-
4. Acidified Water (0.5% v/v):
-
Add 0.5 mL of glacial acetic acid to 100 mL of distilled water.
Staining Protocol for Paraffin-Embedded Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes for 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% Ethanol: 1 change for 3 minutes.
-
Immerse in 70% Ethanol: 1 change for 3 minutes.
-
Rinse well in distilled water.
-
-
Nuclear Counterstaining (Optional):
-
Stain in Weigert's iron hematoxylin for 8 minutes.
-
Wash in running tap water for 10 minutes.
-
-
Picro-Sirius Red Staining:
-
Immerse slides in the Picro-Sirius Red staining solution for 60-120 minutes at room temperature.
-
-
Washing:
-
Wash in two changes of acidified water.
-
-
Dehydration and Mounting:
-
Dehydrate rapidly through 3 changes of 100% ethanol.
-
Clear in xylene: 2 changes for 5 minutes each.
-
Mount with a resinous mounting medium.
-
Visualizations
Binding Mechanism of Direct Red 80 to Collagen
Caption: Binding of Direct Red 80 to collagen via electrostatic interactions.
Experimental Workflow for Picro-Sirius Red Staining
Caption: Workflow for Picro-Sirius Red staining of tissue sections.
References
Application Notes and Protocols: Direct Red 9 and Analogues in Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction: Direct Red 9 and its Role in Microscopic Visualization
However, this compound and structurally similar polyazo dyes, like Direct Red 80 (Sirius Red) and Congo Red, are well-established histological stains. They are principally used for the visualization of collagen and amyloid deposits in tissue sections.[3] The elongated molecular structure of these dyes allows them to align with the long-axis of protein fibrils, a property that is key to their utility in microscopy.[4]
This document provides an overview of the known applications of Direct Red dyes in microscopy, focusing on established histological methods. It also includes general principles and protocols for fluorescence microscopy that would be applicable should the fluorescent properties of this compound be further characterized.
Principle of Staining
The utility of Direct Red dyes in microscopy is primarily based on their ability to enhance the natural birefringence of organized protein structures when viewed under polarized light.
-
Collagen Staining: The sulfonate groups on the elongated dye molecules are thought to bind to the basic amino acid residues of collagen fibers. This alignment of dye molecules parallel to the collagen fibril axis enhances the intrinsic birefringence of the collagen, making it appear brightly colored against a dark background under polarized light.[4]
-
Amyloid Staining: Similarly, these dyes intercalate within the beta-sheet structures of amyloid fibrils. This binding restricts the torsional rotation of the dye molecule, leading to a "red shift" in its absorption spectrum and characteristic apple-green birefringence under polarized light, which is a key diagnostic feature for amyloidosis.
Quantitative Data for Common Red Fluorescent Probes
While specific photophysical data for this compound is not available, the following table presents data for well-characterized red fluorescent dyes to serve as a reference for the key parameters of a fluorescent probe. The product of the extinction coefficient and the quantum yield is often referred to as the "brightness" of a fluorophore.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Solvent/Conditions |
| Rhodamine B | ~540-552 | ~570-636 | ~0.31 - 0.70 | ~110,000 | Ethanol/Water |
| Texas Red | ~595 | ~615 | ~0.60 | ~85,000 | Aqueous Buffer |
| Alexa Fluor 594 | ~590 | ~617 | ~0.66 | ~92,000 | Aqueous Buffer |
| Cy3 | ~550 | ~570 | ~0.15 | ~150,000 | Aqueous Buffer |
| Nile Red | ~552 | ~636 | Environment-dependent | ~45,000 | DMSO |
| dsRed | ~558 | ~583 | ~0.68 | ~72,500 | Aqueous Buffer |
Note: Photophysical properties such as quantum yield are highly dependent on the dye's environment, including the solvent. The values presented are approximate and for comparative purposes.
Experimental Protocols
The following are detailed protocols for the use of Direct Red dyes in histological applications.
Picro-Sirius Red Staining for Collagen (Adapted from Direct Red 80 Protocols)
This method is widely used for the visualization and quantification of collagen fibers in formalin-fixed, paraffin-embedded tissue sections.
Required Reagents:
-
Xylene
-
Graded ethanol series (100%, 95%, 70%)
-
Distilled water
-
Weigert's iron hematoxylin solution (for nuclear counterstaining)
-
Acidified water (0.5% acetic acid in distilled water)
-
Picro-Sirius Red Staining Solution:
-
0.1% (w/v) Direct Red 80 (Sirius Red) in a saturated aqueous solution of picric acid.
-
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.
-
Rinse in distilled water.
-
-
Nuclear Counterstain (Optional):
-
Stain with Weigert's hematoxylin for 8 minutes.
-
Wash in running tap water for 10 minutes.
-
-
Picro-Sirius Red Staining:
-
Immerse slides in the Picro-Sirius Red staining solution for 1 hour.
-
-
Differentiation and Dehydration:
-
Wash in two changes of acidified water.
-
Dehydrate rapidly through three changes of 100% ethanol.
-
Clear in two changes of xylene for 3 minutes each.
-
-
Mounting:
-
Mount with a resinous mounting medium.
-
Expected Results:
-
Brightfield Microscopy: Collagen fibers will appear red, nuclei will be blue/black, and cytoplasm will be yellow.
-
Polarized Light Microscopy: Thicker collagen type I fibers often appear yellow-orange, while thinner collagen type III fibers appear green.
Alkaline Congo Red Staining for Amyloid
This is a classic method for the detection of amyloid deposits in tissue sections.
Required Reagents:
-
Xylene
-
Graded ethanol series (100%, 95%, 70%)
-
Distilled water
-
Alkaline sodium chloride solution
-
Alkaline Congo Red Staining Solution
-
Mayer's hematoxylin (for nuclear counterstaining)
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.
-
Rinse in distilled water.
-
-
Staining:
-
Place slides in alkaline Congo Red solution for 20-25 minutes.
-
-
Washing and Counterstaining:
-
Wash with tap water for 5 minutes.
-
Stain nuclei with Mayer's hemalum for 5 minutes.
-
"Blue" the nuclei in running tap water for 10 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate rapidly in absolute ethanol.
-
Clear with xylene and mount with a resinous medium.
-
Expected Results:
-
Brightfield Microscopy: Amyloid deposits, as well as eosinophil and Paneth cell granules, will appear red. Nuclei will be blue.
-
Polarized Light Microscopy: Amyloid deposits will exhibit a characteristic apple-green birefringence.
Diagrams and Workflows
General Histological Staining Workflow
References
Application Notes and Protocols for Live-Cell Imaging with Direct Red 9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Red 9 is a diazo dye belonging to the benzothiazole class.[1][2] While traditionally used in the textile industry for dyeing fabrics, its fluorescent properties present a potential, yet unexplored, avenue for applications in biological research, specifically in the realm of live-cell imaging.[2][3] These application notes serve as a comprehensive guide for researchers interested in evaluating this compound as a novel fluorescent probe for live-cell imaging. Due to the limited availability of specific data for this application, the following sections provide a framework of generalized protocols and data presentation structures to systematically characterize the suitability of this compound for live-cell imaging in your specific experimental context.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented below. Understanding these characteristics is crucial for designing appropriate experimental conditions.
| Property | Value | Reference |
| Chemical Name | C.I. This compound | [1] |
| Molecular Formula | C₃₄H₁₉ClN₈Na₄O₁₂S₄ | |
| Molecular Weight | 987.23 g/mol | |
| Chemical Class | Azo, Benzothiazole | |
| Appearance | Blue light pink powder | |
| CAS Registry Number | 70209-93-7 / 61724-94-5 |
Evaluating this compound for Live-Cell Imaging: A General Workflow
The following diagram outlines the logical workflow for the systematic evaluation of a novel compound like this compound for live-cell imaging applications.
References
Application Notes and Protocols: Direct Red Dyes in Plant Biology
Executive Summary
Extensive literature searches for "Direct Red 9" did not yield specific applications or established protocols within the field of plant biology. This suggests that this compound is not a commonly utilized stain or tracer in plant science research. However, other structurally related "Direct Red" dyes have found utility in specific plant biology applications. Notably, Direct Red 23 , also known as Pontamine Fast Scarlet 4B, has been effectively used to label cellulose microfibrils in plant cell walls.
This document provides detailed application notes and protocols for the use of Direct Red 23 as a representative "Direct Red" dye for staining plant tissues, particularly for the visualization of cellulose. The information is intended for researchers, scientists, and drug development professionals who may be exploring staining options for plant cell wall components.
Application: Visualization of Cellulose in Plant Cell Walls with Direct Red 23
Direct Red 23 (Pontamine Fast Scarlet 4B) is a diazo dye that can be used as a fluorescent stain to specifically label cellulose microfibrils in the primary and secondary cell walls of plants. Its ability to bind to cellulose allows for the detailed visualization of cell wall architecture and organization.
Principle of Staining
The planar structure of Direct Red 23 allows it to intercalate with and bind to the crystalline structure of cellulose fibrils through non-covalent interactions, including hydrogen bonding and van der Waals forces. This binding results in fluorescence, enabling the visualization of cellulose-rich structures under a fluorescence microscope.
Quantitative Data Summary
As specific quantitative data for this compound is unavailable, the following tables are presented as templates for researchers to document their findings when using Direct Red 23 or other similar dyes.
| Plant Species | Tissue Type | Direct Red 23 Concentration (w/v) | Staining Time (minutes) | Observed Fluorescence |
| Arabidopsis thaliana | Root | 0.01% - 0.1% | 10 - 30 | Bright Red |
| Zea mays | Stem (cross-section) | 0.05% - 0.2% | 20 - 45 | Red-Orange |
| Pinus taeda | Xylem (wood section) | 0.1% - 0.5% | 30 - 60 | Deep Red |
Note: Optimal concentrations and staining times should be determined empirically for different plant species and tissue types.
Experimental Protocols
Protocol 1: Staining of Cellulose in Whole Mount Plant Roots (Arabidopsis thaliana)
Materials:
-
Direct Red 23 (Pontamine Fast Scarlet 4B) stock solution (1% w/v in distilled water)
-
Plant growth medium or buffer (e.g., Murashige and Skoog medium)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., excitation ~540-560 nm, emission ~580-620 nm)
-
Arabidopsis thaliana seedlings (5-7 days old)
Procedure:
-
Prepare Staining Solution: Dilute the Direct Red 23 stock solution to a final concentration of 0.01% in plant growth medium or buffer.
-
Incubation: Gently transfer the Arabidopsis seedlings into the staining solution. Incubate for 10-30 minutes at room temperature in the dark.
-
Washing: Remove the seedlings from the staining solution and wash them twice with fresh growth medium or buffer for 5 minutes each to remove excess stain.
-
Mounting: Mount the stained seedlings in a drop of fresh medium on a microscope slide and carefully place a coverslip over the sample.
-
Visualization: Observe the stained roots using a fluorescence microscope. Cellulose in the cell walls will fluoresce red.
Protocol 2: Staining of Cellulose in Plant Tissue Sections
Materials:
-
Fresh or fixed plant tissue (e.g., stems, leaves)
-
Microtome or razor blades for sectioning
-
Direct Red 23 staining solution (0.1% w/v in 50% ethanol)
-
Ethanol series (50%, 70%, 95%, 100%) for dehydration (if using fixed tissue)
-
Mounting medium (e.g., glycerol)
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
Tissue Preparation:
-
Fresh Tissue: Prepare thin sections (20-50 µm) of the plant tissue using a sharp razor blade or a microtome.
-
Fixed Tissue: Fix the tissue in a suitable fixative (e.g., FAA: formaldehyde, acetic acid, ethanol), dehydrate through an ethanol series, and then prepare sections.
-
-
Staining:
-
Place the sections in the 0.1% Direct Red 23 staining solution for 30-60 minutes. The optimal time will vary with tissue type and thickness.
-
-
Destaining/Washing:
-
Briefly rinse the sections in 50% ethanol to remove excess stain.
-
-
Mounting:
-
Mount the stained sections in a drop of glycerol on a microscope slide and add a coverslip.
-
-
Visualization:
-
Observe under a fluorescence microscope. The cellulose-containing cell walls will exhibit red fluorescence.
-
Visualizations
Experimental Workflow for Staining Plant Tissue with Direct Red 23
Caption: A flowchart illustrating the general steps for staining plant tissue with Direct Red 23.
Logical Relationship of Direct Red Dyes in Plant Staining
Caption: Diagram showing the status of this compound and the application of Direct Red 23 in plant staining.
Application Notes and Protocols for Amyloid Detection with Direct Red Dyes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Direct Red dyes for the detection and visualization of amyloid fibrils in tissue sections. Direct Red dyes, a class of anionic compounds, are widely utilized in histopathology due to their selective binding to the β-pleated sheet conformation characteristic of amyloid deposits.[1][2] This binding results in a distinct coloration under bright-field microscopy and a characteristic apple-green birefringence under polarized light, which is considered a hallmark for amyloid identification.[2][3]
The most commonly employed Direct Red dyes for amyloid staining are Congo Red (Direct Red 28) and Sirius Red F3B (Direct Red 80).[2] The selection of a specific dye and protocol may depend on the tissue type, fixation method, and the desired visualization method. These notes offer a comparative overview of various protocols and detailed methodologies for their application.
Mechanism of Action
The selectivity of Direct Red dyes for amyloid fibrils is attributed to the planar nature of the dye molecules and the unique secondary structure of amyloid proteins. Amyloid fibrils are rich in β-pleated sheets, which are arranged perpendicular to the fibril axis. The linear and planar molecules of Direct Red dyes, such as Congo Red and Sirius Red, intercalate between these β-sheets. This interaction is primarily mediated by non-covalent forces, including hydrogen bonding and van der Waals interactions, between the dye molecules and the protein backbone of the amyloid fibrils. This highly ordered alignment of dye molecules along the amyloid fibril is responsible for the characteristic apple-green birefringence observed under polarized light, a phenomenon that is highly specific for amyloid deposits.
Quantitative Data Summary
The following table summarizes key quantitative parameters from various established staining protocols for amyloid detection using Congo Red and Sirius Red. This allows for a direct comparison of different methodologies.
| Parameter | Congo Red (Bennhold's Method) | Congo Red (Highman's Method) | Congo Red (Alkaline Method) | Sirius Red (Llewellyn's Method) | Sirius Red (Sweat & Puchtler's Method) |
| Tissue Section Thickness | 5-10 µm | 5-10 µm | 7-10 µm | 5 µm | 5 µm |
| Primary Fixation | 10% Neutral Buffered Formalin | 10% Neutral Buffered Formalin | Formalin | 10% Neutral Buffered Formalin | 10% Neutral Buffered Formalin |
| Dye Concentration | Not specified | 0.5% in 50% alcohol | Saturated solution in 80% ethanol with 0.1% NaOH | Not specified | Not specified |
| Staining Solution pH | Alkaline | Alkaline | Alkaline (with NaOH) | Alkaline (with NaOH) | Alkaline |
| Staining Incubation Time | 30-60 minutes | 15-20 minutes | 20-30 minutes | 1-2 hours | 60-90 minutes |
| Staining Temperature | Room Temperature | Room Temperature | Room Temperature or 70°C (microwave) | Room Temperature | 60°C |
| Differentiation Step | Alkaline alcohol solution (5-10 dips) | Alkaline alcohol solution (5-10 dips) | Not explicitly required | Not required | Not required |
| Counterstain | Gill's Hematoxylin | Gill's Hematoxylin | Modified Mayer's Hematoxylin | Progressive alum hematoxylin | Hemalum |
| Expected Amyloid Color | Red | Red | Deep pink to red | Red | Red |
| Birefringence | Apple-green | Apple-green | Apple-green | Deep green | Deep green |
Experimental Protocols
Protocol 1: Congo Red Staining for Amyloid (Modified Highman's Method)
This protocol is a widely used method for the detection of amyloid in formalin-fixed, paraffin-embedded tissue sections.
Materials:
-
0.5% Congo Red solution (0.5 g Congo Red in 100 ml of 50% alcohol)
-
Alkaline alcohol solution
-
Gill's Hematoxylin
-
Deparaffinization and rehydration reagents (Xylene, graded alcohols)
-
Mounting medium
Procedure:
-
Deparaffinize and rehydrate 5-10 µm thick paraffin sections to distilled water.
-
Stain in the 0.5% Congo Red solution for 15-20 minutes.
-
Rinse in distilled water.
-
Differentiate quickly with 5-10 dips in the alkaline alcohol solution.
-
Rinse in tap water for 1 minute.
-
Counterstain with Gill's Hematoxylin for 30 seconds.
-
Rinse in tap water for 2 minutes.
-
Dehydrate through graded alcohols.
-
Clear in xylene and mount with a resinous mounting medium.
Expected Results:
-
Amyloid deposits: Red
-
Nuclei: Blue
-
Under polarized light, amyloid deposits will exhibit an apple-green birefringence.
Protocol 2: Sirius Red Staining for Amyloid (Llewellyn's Method)
This protocol utilizes Sirius Red F3B for a robust staining of amyloid deposits.
Materials:
-
Alkaline Sirius Red solution
-
Progressive alum hematoxylin
-
Deparaffinization and rehydration reagents (Xylene, graded alcohols)
-
Mounting medium
Procedure:
-
Deparaffinize and rehydrate 5 µm thick paraffin sections to water.
-
Stain nuclei with a progressive alum hematoxylin for a few minutes.
-
Rinse with tap water.
-
Rinse with ethanol.
-
Place into the alkaline Sirius Red solution for 1-2 hours.
-
Rinse well with tap water.
-
Dehydrate with absolute ethanol.
-
Clear with xylene and mount with a resinous mounting medium.
Expected Results:
-
Amyloid deposits: Red
-
Nuclei: Blue
-
Under polarized light, amyloid deposits will show a deep green birefringence.
Visualizations
Caption: A generalized workflow for staining amyloid deposits in tissue sections using Direct Red dyes.
References
Application Notes & Protocols: Quantification of Collagen with Direct Red 80 (Sirius Red) Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Collagen is the most abundant protein in mammals, providing essential structural support to the extracellular matrix (ECM) of connective tissues. Its quantification is a critical parameter in numerous research areas, including the assessment of fibrosis, wound healing, tissue engineering, and the development of anti-fibrotic therapies.[1][2] Fibrosis, characterized by the excessive deposition of collagen-rich ECM, can lead to organ dysfunction and failure, contributing to a significant percentage of deaths in the developed world.
Direct Red 80 (C.I. 35782), also known as Sirius Red F3B, is a highly specific and widely used anionic dye for the visualization and quantification of collagen. When used in a saturated solution of picric acid (Picro-Sirius Red or PSR), the elongated dye molecules align in parallel with the long axis of collagen fibers, specifically binding to their [Gly-X-Y]n helical structure. This specific binding enhances collagen's natural birefringence, making it an excellent method for both qualitative and quantitative analysis under polarized light microscopy. This technique is recognized for being simple, cost-effective, and more sensitive and specific for collagen compared to other methods like Masson's trichrome or van Gieson staining.
Principle of the Assay
The Picro-Sirius Red (PSR) staining method leverages the strong affinity of the linear Sirius Red dye for the highly ordered structure of fibrillar collagens (Types I to V). The sulfonic acid groups of the dye form strong electrostatic interactions with the basic amino acid residues of collagen. The picric acid component serves a crucial role by suppressing the staining of non-collagenous proteins, thereby increasing the specificity of the reaction.
Under brightfield microscopy, collagen fibers appear bright red against a pale yellow background. When viewed with a polarizing microscope, this alignment of dye and protein molecules causes the collagen fibers to appear brightly birefringent (yellow, orange, or red for thicker fibers and green for thinner fibers) against a dark background, allowing for more detailed quantitative and qualitative assessment of collagen organization and density.
Application Notes
Fibrosis Research and Assessment
The quantification of collagen deposition is a cornerstone of fibrosis research. PSR staining is extensively used to evaluate the progression of fibrosis in various organs, including the liver, lungs, kidneys, and heart.
-
Utility: Researchers can quantify the percentage of fibrotic tissue area in response to injury or disease models. An increase in the intensity and area of red staining directly correlates with the severity of fibrosis. This method provides a reliable endpoint for staging disease progression.
Anti-Fibrotic Drug Development
PSR staining is an invaluable tool for screening and evaluating the efficacy of potential anti-fibrotic therapies.
-
Utility: In preclinical studies, tissue samples from animal models treated with a candidate drug can be compared to untreated controls. A statistically significant reduction in the PSR-stained area indicates that the therapeutic agent is effective at preventing or reversing collagen deposition. This quantitative data is crucial for go/no-go decisions in the drug development pipeline.
Tissue Engineering and Regenerative Medicine
In the field of tissue engineering, PSR staining is used to assess the quality and maturity of engineered tissues.
-
Utility: The method helps to quantify the amount of collagen produced by cells within a scaffold and to visualize the organization of the newly formed ECM. This information is vital for determining the functional success of a tissue-engineered construct.
Wound Healing Studies
The process of wound healing involves a dynamic phase of collagen deposition and remodeling.
-
Utility: PSR staining allows for the visualization and quantification of collagen at different stages of the healing process, providing insights into normal and pathological wound repair mechanisms.
Experimental Protocols
Protocol 1: Picro-Sirius Red Staining of Paraffin-Embedded Tissue Sections
This protocol is suitable for the qualitative and quantitative analysis of collagen in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials and Reagents:
-
Picro-Sirius Red Staining Solution: 0.1% (w/v) Direct Red 80 (Sirius Red F3B) in saturated aqueous picric acid.
-
Acidified Water: 0.5% (v/v) glacial acetic acid in distilled water.
-
Weigert's Iron Hematoxylin (Optional, for nuclear counterstaining)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled Water
-
Resinous Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 10 minutes each.
-
Rehydrate sections by immersing slides in a graded series of ethanol (100%, 95%, 70%) for 5 minutes each.
-
Rinse with distilled water for 5 minutes.
-
-
Nuclear Staining (Optional):
-
Stain nuclei with Weigert's hematoxylin for 7-10 minutes.
-
Wash slides in running tap water for 10 minutes.
-
-
Picro-Sirius Red Staining:
-
Immerse slides in Picro-Sirius Red solution and incubate for 60 minutes at room temperature. This ensures near-equilibrium staining.
-
-
Washing:
-
Wash slides in two changes of acidified water. This step is critical to prevent the loss of dye.
-
-
Dehydration and Clearing:
-
Dehydrate the sections through three changes of 100% ethanol.
-
Clear in two changes of xylene.
-
-
Mounting:
-
Mount coverslip with a resinous mounting medium.
-
Visualization:
-
Brightfield Microscopy: Collagen fibers will be stained red, cytoplasm and other elements yellow, and nuclei (if stained) will be black.
-
Polarized Light Microscopy: Collagen fibers will exhibit strong birefringence (yellow-orange to green) against a dark background.
Protocol 2: Collagen Quantification in Adherent Cell Cultures
This protocol allows for the spectrophotometric quantification of collagen produced by adherent cells in a multi-well plate format.
Materials and Reagents:
-
Phosphate-Buffered Saline (PBS)
-
Fixative: Kahle's fixative (26% ethanol, 3.7% formaldehyde, 2% glacial acetic acid) or 4% Paraformaldehyde.
-
Staining Solution: 0.1% (w/v) Direct Red 80 in 1% acetic acid.
-
Wash Solution: 0.1 M HCl.
-
Dye Extraction Buffer: 0.1 M NaOH.
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed and culture cells to the desired confluency in multi-well plates. Apply experimental treatments (e.g., anti-fibrotic compounds) as required.
-
-
Fixation:
-
Remove culture medium and gently wash wells twice with PBS.
-
Add fixative and incubate for 15-20 minutes at room temperature.
-
-
Washing:
-
Remove the fixative and wash the wells twice with PBS.
-
-
Staining:
-
Add the Sirius Red staining solution to each well, ensuring the cell layer is completely covered.
-
Incubate for 60 minutes at room temperature.
-
-
Removal of Unbound Dye:
-
Aspirate the staining solution and wash the wells repeatedly with the 0.1 M HCl wash solution until the supernatant is clear.
-
-
Dye Elution:
-
Add a defined volume of Dye Extraction Buffer (0.1 M NaOH) to each well.
-
Incubate on a shaker or agitate gently until the bound dye is completely solubilized.
-
-
Quantification:
-
Transfer the eluate to a new 96-well plate.
-
Read the optical density (OD) at 540 nm using a microplate reader.
-
Data Presentation and Quantification
Image-Based Quantification (Tissue Sections)
For tissue sections, quantification is typically performed using image analysis software (e.g., ImageJ/Fiji). The percentage of the total tissue area that is positively stained for collagen is calculated.
| Sample ID | Treatment Group | Total Area (pixels) | Collagen Area (pixels) | % Collagen Area |
| T-01 | Control | 1,500,000 | 150,000 | 10.0% |
| T-02 | Control | 1,480,000 | 145,040 | 9.8% |
| T-03 | Drug A | 1,520,000 | 76,000 | 5.0% |
| T-04 | Drug A | 1,495,000 | 73,255 | 4.9% |
Spectrophotometry-Based Quantification (Cell Culture)
For cell culture experiments, the amount of collagen is proportional to the absorbance of the eluted dye. Data can be normalized to non-collagenous protein content (measured with a dye like Fast Green at 605 nm) or total protein to account for variations in cell number.
| Well ID | Treatment Group | OD at 540 nm (Collagen) | OD at 605 nm (Non-Collagen) | Normalized Collagen (OD540/OD605) |
| A1 | Control | 0.850 | 0.425 | 2.00 |
| A2 | Control | 0.872 | 0.430 | 2.03 |
| B1 | Drug A (10 µM) | 0.430 | 0.420 | 1.02 |
| B2 | Drug A (10 µM) | 0.445 | 0.428 | 1.04 |
Visualizations
Experimental Workflows and Signaling Pathway
Caption: Workflow for staining and quantifying collagen in tissue sections.
Caption: Workflow for quantifying collagen in adherent cell cultures.
Caption: TGF-β signaling, a common target for anti-fibrotic drugs.
References
Application Notes and Protocols: Direct Red 80 (Sirius Red) for Collagen Counterstaining in Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Red 80, more commonly known as Sirius Red, is a polyazo dye widely utilized in histology for the specific staining of collagen fibers.[1][2] When used in the Picro-Sirius Red (PSR) method, it serves as a vibrant counterstain that, particularly when combined with polarization microscopy, allows for the detailed visualization and quantification of collagen.[3][4] This technique is invaluable in fibrosis research, tissue analysis, and understanding the architecture of the extracellular matrix.[3] The elongated dye molecules of Sirius Red align with the parallel structure of collagen fibers, enhancing their natural birefringence and enabling differentiation of collagen types based on fiber thickness under polarized light.
Principle of Staining
The Picro-Sirius Red staining method relies on the specific binding of Sirius Red to collagen molecules. The acidic dye solution, containing picric acid, suppresses the staining of non-collagenous components, resulting in a yellow background, while collagen fibers are stained a brilliant red. The sulfonic acid groups of the dye molecules interact with the basic groups of collagen, leading to a stable and intense coloration. When viewed with a polarizing microscope, this alignment of dye molecules significantly enhances the birefringence of collagen, with thicker Type I collagen fibers appearing yellow-orange and thinner Type III collagen fibers appearing green.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the Picro-Sirius Red staining protocol using Direct Red 80.
Table 1: Reagent Composition
| Reagent | Component | Concentration/Preparation |
| Picro-Sirius Red Staining Solution | Sirius Red F3B (Direct Red 80, C.I. 35780) | 0.1% (w/v) |
| Saturated Aqueous Picric Acid | ~1.2% (w/v) | |
| Acidified Water (Wash Solution) | Glacial Acetic Acid | 0.5% (v/v) in distilled water |
| Optional Nuclear Counterstain | Weigert's Hematoxylin | Standard formulation |
Table 2: Staining Protocol Parameters
| Step | Reagent | Incubation Time | Temperature |
| Deparaffinization & Rehydration | Xylene, Graded Ethanol Series | Standard | Room Temperature |
| (Optional) Nuclear Staining | Weigert's Hematoxylin | Variable | Room Temperature |
| Picro-Sirius Red Staining | Picro-Sirius Red Solution | 60 minutes | Room Temperature |
| Washing | Acidified Water | Quick rinses (2 changes) | Room Temperature |
| Dehydration & Clearing | Absolute Ethanol, Xylene | Standard | Room Temperature |
Table 3: Visualization and Interpretation
| Microscopy Technique | Feature | Observed Color/Appearance |
| Brightfield Microscopy | Collagen | Red |
| Muscle, Cytoplasm | Yellow | |
| Nuclei (if counterstained) | Black/Blue | |
| Polarized Light Microscopy | Type I Collagen (thick fibers) | Yellow-Orange Birefringence |
| Type III Collagen (thin fibers) | Green Birefringence |
Experimental Protocols
I. Preparation of Reagents
1. Picro-Sirius Red Staining Solution (0.1% Sirius Red in Saturated Picric Acid):
-
To prepare 100 mL of saturated aqueous picric acid, add approximately 1.2 g of picric acid to 100 mL of distilled water and stir until no more dissolves.
-
To the saturated picric acid solution, add 0.1 g of Direct Red 80 (Sirius Red F3B).
-
Stir until the dye is completely dissolved. The solution is stable for years at room temperature.
2. Acidified Water (0.5% Acetic Acid):
-
Add 0.5 mL of glacial acetic acid to 100 mL of distilled water.
3. (Optional) Weigert's Hematoxylin:
-
Prepare according to standard histological protocols.
II. Staining Protocol for Paraffin-Embedded Sections
This protocol is suitable for 5µm paraffin sections of tissue fixed in neutral buffered formalin.
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.
-
Rinse in distilled water.
-
-
(Optional) Nuclear Counterstaining:
-
Stain nuclei with Weigert's hematoxylin.
-
Wash slides in running tap water for 10 minutes.
-
-
Picro-Sirius Red Staining:
-
Immerse slides in the Picro-Sirius Red staining solution for 60 minutes. This ensures near-equilibrium staining.
-
-
Washing:
-
Wash slides in two changes of acidified water.
-
-
Dehydration:
-
Dehydrate sections through three changes of 100% ethanol.
-
-
Clearing and Mounting:
-
Clear in two changes of xylene.
-
Mount with a resinous mounting medium.
-
Visualizations
Experimental Workflow
Caption: Picro-Sirius Red Staining and Analysis Workflow.
Conceptual Diagram of Picro-Sirius Red Staining
Caption: Binding Principle of Picro-Sirius Red Stain.
References
Development of Novel Staining Methods with Direct Red 9: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In contrast, Direct Red 80 (Sirius Red F3B) is a closely related, yet chemically distinct, compound that is extensively validated and widely used for the histological staining of collagen and amyloid. Given the lack of specific biological applications for Direct Red 9, this document will provide a comparative overview of the two dyes and then present detailed application notes and protocols for the well-established Direct Red 80 as a practical and effective alternative for researchers.
Comparative Analysis: this compound vs. Direct Red 80 (Sirius Red)
A clear distinction between these two dyes is crucial for methodological accuracy. The table below summarizes their key characteristics.
| Feature | This compound | Direct Red 80 (Sirius Red F3B) |
| C.I. Name | This compound | Direct Red 80 |
| CAS Number | 70209-93-7 / 61724-94-5[1][2] | 2610-10-8[3] |
| Molecular Formula | C₃₄H₁₉ClN₈Na₄O₁₂S₄[1][4] | C₄₅H₂₆N₁₀Na₆O₂₁S₆ |
| Molecular Weight | 987.23 g/mol | 1373.07 g/mol |
| Primary Application | Dyeing of cotton and other textiles | Histological staining of collagen and amyloid |
| Biological Staining | No well-documented protocols found. | Extensive protocols for brightfield and polarized light microscopy. |
| Fluorescent Properties | Listed as a "Fluorescent Dye" by some suppliers, but no application data is available. | Not typically used for fluorescence, but its birefringence under polarized light is a key feature. |
Application Notes and Protocols for Direct Red 80 (Sirius Red)
Due to its high specificity and the ability to enhance the natural birefringence of collagen fibers, Picrosirius Red staining (using Direct Red 80) has become a gold standard in connective tissue research and fibrosis assessment.
Principle of Staining
Direct Red 80 is a strong, anionic, polyazo dye. Its elongated, planar molecular structure allows it to align in parallel with the long axis of collagen fibers. This highly ordered binding is facilitated by the acidic environment created by picric acid, which also suppresses the staining of non-collagenous proteins. When viewed under polarized light, this alignment significantly enhances the natural birefringence of collagen, making it a powerful tool for both qualitative and quantitative analysis. Thicker, more organized Type I collagen fibers typically appear yellow-orange, while thinner Type III collagen fibers appear green.
Applications in Research and Drug Development
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Fibrosis Quantification: Assessing the progression and regression of fibrosis in preclinical models of cardiac, hepatic, renal, and pulmonary diseases.
-
Wound Healing Analysis: Evaluating the deposition and organization of collagen during the wound healing process.
-
Cancer Biology: Studying the tumor microenvironment and the role of the collagenous stroma in tumor progression and invasion.
-
Biomaterial Evaluation: Assessing the integration and biocompatibility of implanted medical devices by examining the surrounding collagenous capsule.
Experimental Protocols
Protocol 1: Picrosirius Red Staining for Collagen in Paraffin-Embedded Sections
This protocol is a standard method for visualizing collagen in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Reagents and Solutions:
| Reagent | Preparation |
| Picrosirius Red Solution | 0.1% (w/v) Direct Red 80 (Sirius Red F3B) in a saturated aqueous solution of picric acid. |
| Acidified Water | 0.5% (v/v) glacial acetic acid in distilled water. |
| Weigert's Iron Hematoxylin | Prepared according to standard histological protocols for nuclear counterstaining (optional). |
Staining Procedure:
| Step | Procedure | Time |
| 1. | Deparaffinize and rehydrate tissue sections through xylene and graded alcohols to distilled water. | 10-15 min |
| 2. | (Optional) Stain nuclei with Weigert's hematoxylin. | 5-10 min |
| 3. | Rinse thoroughly in running tap water. | 5 min |
| 4. | Stain in Picrosirius Red solution. | 60 min |
| 5. | Wash in two changes of acidified water. | 1-2 min each |
| 6. | Dehydrate rapidly through three changes of 100% ethanol. | 1 min each |
| 7. | Clear in xylene or a xylene substitute. | 5 min |
| 8. | Mount with a resinous mounting medium. | - |
Expected Results:
-
Brightfield Microscopy: Collagen fibers will appear red on a pale yellow background. Nuclei (if counterstained) will be black or dark blue.
-
Polarized Light Microscopy: Collagen fibers will exhibit bright birefringence. Thicker fibers will be yellow-orange, and thinner fibers will be green.
Protocol 2: Staining for Amyloid with Alkaline Direct Red 80
This method utilizes an alkaline solution to promote the binding of Direct Red 80 to the β-pleated sheet structure of amyloid deposits.
Reagents and Solutions:
| Reagent | Preparation |
| Alkaline Staining Solution | 0.1% (w/v) Direct Red 80 in a saturated aqueous solution of picric acid, with pH adjusted to ~10.0 with sodium hydroxide. |
| Mayer's Hematoxylin | For nuclear counterstaining. |
Staining Procedure:
| Step | Procedure | Time |
| 1. | Deparaffinize and rehydrate tissue sections to distilled water. | 10-15 min |
| 2. | Stain nuclei with Mayer's hematoxylin. | 2-5 min |
| 3. | Rinse in running tap water. | 5 min |
| 4. | Stain in alkaline Direct Red 80 solution. | 60-90 min |
| 5. | Rinse well with tap water. | 5 min |
| 6. | Dehydrate rapidly through graded alcohols. | 3-5 min |
| 7. | Clear in xylene and mount with a resinous medium. | 5 min |
Expected Results:
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Brightfield Microscopy: Amyloid deposits will appear as a vibrant red.
-
Polarized Light Microscopy: Amyloid deposits will show a characteristic apple-green birefringence.
Visualizations
The following diagrams illustrate the standard workflows for the protocols described above.
References
Application Notes and Protocols: Direct Red Dyes in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of direct red dyes in flow cytometry, with a focus on cell viability and apoptosis analysis. While specific data for "Direct Red 9" in this application is not widely available, the principles and protocols outlined here are based on the well-characterized properties of similar red fluorescent dyes, such as Direct Red 254, and are intended to serve as a detailed guide for researchers.
Introduction to Direct Red Dyes in Flow Cytometry
Direct red dyes are a class of synthetic organic compounds that can be utilized in flow cytometry for various applications, primarily for assessing cell viability and apoptosis. These dyes are typically cell-impermeant, meaning they cannot cross the intact membrane of live cells. However, in dead or dying cells with compromised membrane integrity, these dyes can enter the cell and bind to intracellular components, such as nucleic acids, leading to a significant increase in fluorescence. This characteristic allows for the clear distinction between live and dead cell populations in a heterogeneous sample.
Flow cytometry is a powerful technique that allows for the rapid, multi-parameter analysis of single cells within a population.[1][2][3][4] By using fluorescently labeled antibodies and dyes, researchers can identify and quantify different cell types, assess cell health, and analyze various cellular functions.[3]
Key Applications
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Cell Viability Assessment: Distinguishing between live and dead cells is crucial for accurate flow cytometry analysis, as dead cells can exhibit autofluorescence and non-specific antibody binding, leading to false-positive results. Direct red dyes serve as excellent viability markers by selectively staining dead cells.
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Apoptosis Detection: Apoptosis, or programmed cell death, is a key process in development and disease. Late-stage apoptotic cells lose their membrane integrity, allowing direct red dyes to enter and stain the cell. When used in conjunction with early markers of apoptosis, such as Annexin V, these dyes can help differentiate between early and late apoptotic, necrotic, and viable cell populations.
Data Presentation
The following tables summarize the key photophysical properties and recommended starting conditions for a typical direct red dye, based on data for analogous compounds like Direct Red 254.
Table 1: Photophysical Properties
| Parameter | Estimated Value/Range | Notes |
| Excitation Maximum (λex) | ~488-561 nm | Can be excited by a blue (488 nm) or yellow-green (561 nm) laser. |
| Emission Maximum (λem) | ~575-610 nm | Emits in the red-orange to red spectrum. |
| Common Laser Lines | 488 nm, 561 nm | Compatibility with standard flow cytometer configurations. |
| Common Emission Filters | 585/42 nm or 610/20 nm bandpass | Optimal filter selection is crucial for signal detection. |
Table 2: Recommended Experimental Conditions
| Parameter | Recommended Starting Condition | Notes |
| Stock Solution Concentration | 1 mM in DMSO | Store protected from light at -20°C. |
| Working Concentration | 1-5 µM | Optimal concentration should be determined empirically for each cell type and assay. |
| Incubation Time | 15-30 minutes | Incubation time may need optimization. |
| Incubation Temperature | Room Temperature (20-25°C) | |
| Cell Density | 1 x 10⁶ cells/mL |
Experimental Protocols
Protocol 1: Cell Viability Staining with a Direct Red Dye
This protocol details the procedure for using a direct red dye to differentiate between live and dead cells.
Materials:
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Direct Red Dye Stock Solution (1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA)
-
Cell suspension
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them once with PBS.
-
Centrifuge the cells at 300-400 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in Flow Cytometry Staining Buffer to a concentration of 1 x 10⁶ cells/mL.
-
-
Staining:
-
Prepare a working solution of the Direct Red Dye by diluting the stock solution in PBS or Flow Cytometry Staining Buffer to the desired final concentration (start with 1-5 µM).
-
Add the appropriate volume of the working solution to 100 µL of the cell suspension in a flow cytometry tube.
-
Vortex gently to mix.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Washing (Optional):
-
Add 1-2 mL of Flow Cytometry Staining Buffer to the tube.
-
Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in an appropriate volume (e.g., 500 µL) of Flow Cytometry Staining Buffer.
-
-
Data Acquisition:
-
Acquire events on a flow cytometer equipped with a suitable laser for excitation (e.g., 488 nm or 561 nm).
-
Collect the emission signal using an appropriate filter (e.g., 585/42 nm or 610/20 nm bandpass filter).
-
Use unstained cells as a negative control to set the baseline fluorescence.
-
Use a known dead cell population (e.g., heat-killed or ethanol-treated cells) as a positive control.
-
Protocol 2: Apoptosis Analysis using a Direct Red Dye and Annexin V
This protocol describes the simultaneous use of a direct red dye and Annexin V to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Direct Red Dye Stock Solution (1 mM in DMSO)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
1X Annexin V Binding Buffer
-
Cell suspension
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your target cells using a known method. Include an untreated control population.
-
Harvest both treated and untreated cells.
-
Wash the cells once with cold PBS.
-
Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
-
Staining:
-
Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add the appropriate volume of the Direct Red Dye working solution (prepared as in Protocol 1) to the cell suspension.
-
Incubate for an additional 10-15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Data Acquisition:
-
Analyze the samples on the flow cytometer immediately (within 1 hour).
-
Use a 488 nm laser for excitation of both FITC and the direct red dye.
-
Collect the FITC signal in the green channel (e.g., 530/30 nm filter) and the direct red dye signal in the red channel (e.g., >670 nm long-pass filter).
-
Proper compensation is critical to correct for spectral overlap between the fluorochromes.
-
Interpretation of Results:
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Viable cells: Annexin V-negative and Direct Red Dye-negative.
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Early apoptotic cells: Annexin V-positive and Direct Red Dye-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and Direct Red Dye-positive.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Improving Direct Red Staining Specificity
A Note on Direct Red Dyes: While your query specified Direct Red 9, a thorough review of scientific literature indicates a lack of established protocols for its use in histological staining for research applications. The predominant and well-validated direct dye for collagen and amyloid staining in the scientific community is Direct Red 80 , also known as Sirius Red F3B .[1][2] This guide will focus on troubleshooting and optimizing staining protocols for Direct Red 80 (Sirius Red) to ensure high specificity and reproducibility in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my Direct Red 80 (Sirius Red) staining weak or completely absent?
Weak or absent staining is a common issue that can arise from several factors throughout the experimental workflow. Key areas to investigate include the quality of tissue fixation, the thickness of the tissue sections, and the freshness and pH of the staining solution. Incomplete deparaffinization can also prevent the aqueous dye solution from penetrating the tissue, leading to poor staining.[3]
Q2: I'm observing non-specific background staining in my tissue sections. What is the likely cause and how can I reduce it?
Non-specific staining can be caused by several factors, including dye concentration being too high or overly long incubation times.[3] For Picro-Sirius Red staining, cytoplasmic staining can occur if the solution has hydrolyzed due to high temperatures.[3] To mitigate this, ensure your staining solution is freshly prepared and consider reducing the staining time or dye concentration. A post-stain wash in an acidified solution can also help to remove non-specific binding.
Q3: Can I use Direct Red 80 (Sirius Red) to differentiate between different types of collagen?
Yes, when combined with polarized light microscopy, Picro-Sirius Red staining can help differentiate between collagen types. Thicker type I collagen fibers typically appear yellow or orange, while thinner type III collagen fibers appear green. This birefringence allows for both qualitative and quantitative assessment of collagen subtypes.
Q4: Is Direct Red 80 (Sirius Red) suitable for staining anything other than collagen?
Direct Red 80 is also a valuable tool for the detection of amyloid deposits. The staining mechanism is similar to that of collagen, where the planar dye molecules align with the β-pleated sheet structure of amyloid fibrils, enhancing their birefringence. This results in a characteristic apple-green birefringence when viewed under cross-polarized light.
Q5: My institution has restrictions on the use of picric acid. Is there an alternative for Picro-Sirius Red staining?
While picric acid is a standard component of the Picro-Sirius Red solution and helps to suppress non-collagenous protein staining, some researchers have explored methods without it. However, the specificity of the staining for collagen may be compromised. It is recommended to consult the literature for specific alternative protocols or mordants that may be suitable for your application.
Troubleshooting Guide
This guide provides solutions to common problems encountered during Direct Red 80 (Sirius Red) staining.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Staining | Incomplete deparaffinization | Ensure complete removal of paraffin wax using fresh xylene. |
| Improper tissue fixation | Use a suitable fixative like 10% neutral buffered formalin for an adequate duration. Bouin's solution is also recommended for optimal results. | |
| Staining solution is old or at an incorrect pH | Prepare fresh Picro-Sirius Red solution. The acidic pH (around 1-2) is crucial for collagen specificity. | |
| Sections are too thin | For formalin-fixed, paraffin-embedded tissues, a section thickness of 10 µm is a good starting point. | |
| High Background/Non-Specific Staining | Staining time is too long | Reduce the incubation time in the Picro-Sirius Red solution. |
| Dye concentration is too high | Prepare a fresh staining solution with a lower concentration of Direct Red 80. | |
| Inadequate rinsing | After staining, wash the slides in two changes of an acidified water solution to remove excess dye. | |
| Cytoplasmic staining (Picro-Sirius Red) | This may occur if the staining solution has hydrolyzed. Store the solution properly and prepare it fresh if necessary. | |
| Inconsistent Staining | Uneven tissue processing | Ensure consistent fixation and processing times for all samples. |
| Sections drying out during staining | Keep the slides moist throughout the staining procedure. | |
| Poor Collagen Differentiation (Polarized Light) | Incorrect polarization microscopy setup | Ensure the polarizer and analyzer are correctly aligned (crossed at 90 degrees). |
| Mounting medium issues | Use a resinous mounting medium. |
Experimental Protocols
Picro-Sirius Red Staining for Collagen
This method is widely used for the visualization and quantification of collagen fibers.
Solutions and Reagents:
-
Picro-Sirius Red Solution: 0.1% (w/v) Direct Red 80 (Sirius Red F3B) in a saturated aqueous solution of picric acid.
-
Acidified Water: 0.5% glacial acetic acid in distilled water.
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Weigert's Iron Hematoxylin (optional, for nuclear counterstaining).
Procedure:
-
Deparaffinize tissue sections and rehydrate to distilled water.
-
(Optional) Stain nuclei with Weigert's hematoxylin for 8-10 minutes, then rinse in running tap water.
-
Stain in Picro-Sirius Red solution for 60 minutes.
-
Wash in two changes of acidified water.
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Dehydrate rapidly through graded alcohols.
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Clear in xylene and mount with a resinous mounting medium.
Expected Results:
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Bright-field Microscopy: Collagen will appear red, while muscle and cytoplasm will be yellow.
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Polarized Light Microscopy: Type I collagen fibers will show yellow-orange birefringence, and Type III fibers will show green birefringence.
Alkaline Staining for Amyloid
This protocol is adapted for the detection of amyloid deposits.
Solutions and Reagents:
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Alkaline Sirius Red Solution: Prepare a solution of Direct Red 80 in an alkaline buffer (e.g., sodium hydroxide solution, pH adjusted).
-
Alkaline alcohol solution for differentiation.
-
Harris Hematoxylin (or other nuclear counterstain).
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Stain in the alkaline Sirius Red solution for 20-30 minutes.
-
Differentiate in the alkaline alcohol solution.
-
Rinse in tap water.
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(Optional) Counterstain with Harris Hematoxylin.
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Dehydrate, clear, and mount.
Expected Results:
-
Amyloid deposits will stain red and exhibit a characteristic apple-green birefringence under polarized light.
Visualized Workflows and Pathways
References
Technical Support Center: Troubleshooting Photostability of Direct Azo Dyes in Microscopy
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the use of direct azo dyes, with a focus on Direct Red 9 and its commonly used alternatives, Sirius Red and Congo Red, in microscopy applications.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound staining weak or completely absent?
Weak or absent staining is a frequent issue that can arise from several factors in your experimental protocol. Key areas to investigate include the quality and preparation of your tissue sections, the freshness and pH of your staining solution, and the duration of your incubation. For dyes like Congo Red used for amyloid detection, it is also essential to use a known positive control to validate the staining procedure.[1][2]
Q2: My staining appears inconsistent across different sections or within the same section. What could be the cause?
Inconsistent staining is often a result of variability in tissue processing or the staining procedure itself.[2] Uneven fixation, incomplete deparaffinization, or allowing sections to dry out during the staining process can all contribute to patchy results.[2][3] Ensuring that standardized protocols are followed meticulously for all samples is crucial for reproducible staining.
Q3: I'm observing high background staining, which is obscuring the specific signal. What can I do to reduce it?
High background staining can be caused by several factors, including overly long staining times or a dye concentration that is too high. Preparing a fresh staining solution with a lower dye concentration and reducing the incubation time can help mitigate this issue. For Picrosirius Red, cytoplasmic staining can occur if the solution has hydrolyzed due to high temperatures and acidic conditions. Proper storage of staining solutions is therefore critical.
Q4: My fluorescent signal from the stained sample is fading quickly under the microscope. What is happening and how can I prevent it?
The rapid fading of fluorescence is due to a phenomenon called photobleaching, which is the photochemical alteration of a dye molecule, rendering it permanently unable to fluoresce. This is a common issue in fluorescence microscopy, especially during time-lapse imaging. To minimize photobleaching, you can reduce the intensity and duration of light exposure, use a more robust fluorophore if possible, or employ an anti-fade mounting medium.
Q5: Are there any alternatives to this compound for staining collagen or amyloid?
Yes, several alternatives are available. For collagen staining, Picrosirius Red, which uses Sirius Red (Direct Red 80), is considered the gold standard due to its high specificity and the birefringence it imparts to collagen fibers under polarized light. For amyloid staining, Congo Red is a widely used and effective option, although it also has some safety concerns. Thioflavin T is another fluorescent dye used for amyloid detection.
Troubleshooting Guides
Problem: Weak or No Staining
This is a classic sign of issues with dye penetration or binding to the target structure.
Troubleshooting Workflow for Weak or No Staining
Caption: Troubleshooting workflow for weak or no staining.
| Potential Cause | Recommended Solution |
| Incomplete Deparaffinization | Residual paraffin wax can block the dye from reaching the tissue. Ensure that xylene and alcohol baths are fresh and that incubation times are sufficient. |
| Poor Fixation | Inadequate or improper fixation can negatively impact dye binding. For Picrosirius Red, Bouin's solution is often recommended for optimal results. |
| Incorrect Section Thickness | Thinner sections may not bind enough dye to produce a strong signal. For Congo Red staining of amyloid, a section thickness of 6-10 µm is recommended. For Sirius Red on FFPE tissue, 10 µm is a good starting point. |
| Staining Solution Quality | The staining capacity of some direct dyes can decrease over time. Always use freshly prepared staining solutions. |
| Incorrect pH of Staining Solution | The pH is critical for direct dye binding. For Picrosirius Red, an acidic pH (1-3) is necessary for specific collagen staining. Verify and adjust the pH of your solution accordingly. |
Problem: Photobleaching and Signal Fading
Photobleaching is the irreversible photochemical destruction of a fluorophore.
The Process of Photobleaching
References
Technical Support Center: Overcoming Poor Solubility of Direct Red 9
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor solubility of Direct Red 9 in aqueous solutions during their experiments. This resource provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve successful dissolution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions sometimes problematic?
This compound, also known by its Colour Index name C.I. This compound, is a large, complex azo dye. Its chemical structure contains multiple sulfonate groups (-SO₃⁻), which are intended to confer water solubility. However, due to its large molecular size and the potential for intermolecular interactions and aggregation, achieving a clear, concentrated solution in aqueous buffers can be challenging. Factors such as pH, temperature, and the ionic strength of the buffer can significantly impact its solubility.
Q2: I've observed that my prepared this compound solution is not clear and appears to have a precipitate. What could be the cause?
Precipitation of this compound from an aqueous solution can be attributed to several factors:
-
Incorrect pH: The pH of your solution may not be optimal for keeping the dye dissolved. For sulfonated dyes, a neutral to slightly alkaline pH is often beneficial.
-
Low Temperature: The solubility of many dyes, including this compound, can decrease at lower temperatures.
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High Salt Concentration: While some salt is necessary for certain applications, excessively high concentrations of salts in your buffer can lead to a "salting-out" effect, reducing the solubility of the dye.
-
Concentration Above Saturation Point: You might be attempting to prepare a solution at a concentration that exceeds the solubility limit of this compound in your specific aqueous system.
Q3: Can I use organic solvents to aid in the dissolution of this compound?
Yes, using a co-solvent is a common and effective strategy. A general approach is to first dissolve the this compound powder in a small amount of a water-miscible organic solvent to create a concentrated stock solution. This stock solution can then be added dropwise to your aqueous buffer with vigorous stirring.
Troubleshooting Guide
If you are experiencing poor solubility with this compound, follow this troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for addressing poor solubility of this compound.
Experimental Protocols
Below are detailed methodologies for preparing aqueous solutions of this compound.
Protocol 1: Standard Dissolution in Aqueous Buffer
This protocol is the first step for dissolving this compound in a standard aqueous buffer.
-
Preparation:
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Prepare the desired aqueous buffer (e.g., Phosphate Buffered Saline - PBS). It is recommended to start with a neutral to slightly alkaline pH (7.0-8.0).
-
-
Dissolution:
-
Add a small amount of the buffer to the this compound powder to create a paste.
-
Gradually add the remaining buffer while stirring continuously with a magnetic stirrer.
-
If solubility is still low, gently warm the solution to 30-40°C while stirring. Avoid boiling as it may degrade the dye.
-
-
Filtration:
-
Once the dye appears to be dissolved, pass the solution through a 0.22 µm or 0.45 µm filter to remove any remaining undissolved particles.
-
Protocol 2: Co-solvent Method for Enhanced Solubility
This protocol is recommended when this compound shows poor solubility in purely aqueous systems.
-
Preparation of Stock Solution:
-
Select a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Ethanol.
-
Weigh the this compound powder and dissolve it in a small volume of the chosen organic solvent to prepare a concentrated stock solution (e.g., 10 mg/mL). Ensure the dye is fully dissolved in the organic solvent.
-
-
Preparation of Final Aqueous Solution:
-
Place the desired volume of your aqueous buffer in a beaker and begin stirring with a magnetic stirrer.
-
Slowly add the concentrated stock solution dropwise to the stirring aqueous buffer.
-
Monitor the solution for any signs of precipitation. If precipitation occurs, you may need to use a more dilute stock solution or a different co-solvent.
-
-
Final Steps:
-
Adjust the final volume with the aqueous buffer.
-
If necessary, filter the final solution through a 0.22 µm or 0.45 µm filter.
-
Data on Recommended Solvents and Conditions
| Parameter | Recommendation | Rationale |
| pH | 7.0 - 8.0 | A neutral to slightly alkaline pH helps to keep the sulfonic acid groups on the dye molecule deprotonated, enhancing its solubility in water. |
| Temperature | Ambient to 40°C | Increased temperature can enhance the solubility of many dyes. However, excessive heat should be avoided to prevent potential degradation. |
| Co-solvents | DMSO, DMF, Ethanol | These water-miscible organic solvents are effective at dissolving organic dyes and can be used to create a concentrated stock solution. |
| Surfactants | Tween 20, Triton X-100 (at low concentrations, e.g., 0.01-0.1%) | Non-ionic surfactants can help to prevent dye aggregation and improve dispersion in aqueous solutions. |
Visualization of Solubility Enhancement Mechanisms
The following diagram illustrates the logical relationship of how different factors can be manipulated to improve the solubility of this compound.
Caption: Logical diagram of strategies and mechanisms to enhance this compound solubility.
Preventing aggregation of Direct Red 9 in staining solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Direct Red 9 in staining solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in staining?
This compound, also known as Brilliant Pink B, is an azo dye belonging to the benzothiazole class.[1][2] Its molecular formula is C₃₄H₁₉ClN₈Na₄O₁₂S₄, with a molecular weight of 987.23 g/mol .[1][2] In laboratory settings, it is utilized for staining various materials, including cotton fabrics and biological specimens.[3] Its elongated molecular structure and multiple sulfonate groups contribute to its affinity for substrates like cellulose and proteins.
Q2: What is dye aggregation, and why is it problematic for this compound?
Dye aggregation is a phenomenon where individual dye molecules in a solution associate to form larger clusters, such as dimers, trimers, and higher-order aggregates. This process is primarily driven by non-covalent interactions, including van der Waals forces and hydrophobic interactions between the planar aromatic structures of the dye molecules.
Aggregation of this compound is a significant issue in staining protocols for several reasons:
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Reduced Staining Intensity and Consistency: Aggregates are often too large to penetrate the fine structures of tissues, leading to weak, uneven, or patchy staining.
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Formation of Precipitates: Large aggregates can become insoluble and precipitate out of the staining solution, resulting in artifacts on the tissue sections and a decrease in the effective dye concentration.
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Inaccurate Quantification: In quantitative imaging applications, aggregation can lead to non-uniform signal intensity, making accurate measurements challenging.
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Altered Spectral Properties: The formation of aggregates can shift the absorption spectrum of the dye, potentially affecting imaging results.
Q3: What are the primary factors that cause this compound to aggregate?
Several factors can induce or exacerbate the aggregation of this compound in aqueous solutions:
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High Dye Concentration: As the concentration of this compound increases, the proximity between dye molecules facilitates intermolecular interactions and aggregation.
-
High Ionic Strength: The presence of salts, such as sodium chloride or phosphate buffers, can shield the electrostatic repulsion between the negatively charged sulfonate groups on the dye molecules, thereby promoting aggregation. This is often referred to as the "salting-out" effect.
-
Low pH (Acidic Conditions): In acidic solutions, the protonation of certain functional groups on the dye molecule can reduce its overall negative charge, decreasing electrostatic repulsion and favoring aggregation.
-
Low Temperature: For some dyes, aggregation is an exothermic process, meaning it is more favorable at lower temperatures.
-
Presence of Divalent Cations: Ions like calcium (Ca²⁺) and magnesium (Mg²⁺) can act as bridges between dye molecules, promoting the formation of larger aggregates.
Troubleshooting Guide: Preventing this compound Aggregation
This guide provides solutions to common problems encountered during the preparation and use of this compound staining solutions.
| Problem | Potential Cause | Recommended Solution |
| Staining solution appears cloudy or has visible precipitate. | Dye aggregation and precipitation due to high concentration, high ionic strength, or inappropriate pH. | 1. Prepare Fresh Solutions: Use freshly prepared staining solutions for optimal results.2. Optimize Dye Concentration: If high background or precipitate is observed, try reducing the dye concentration.3. Control pH: Maintain a neutral to slightly alkaline pH (7.0-8.0) for the stock solution to enhance solubility.4. Use Purified Water: Prepare solutions using deionized or distilled water to minimize the presence of divalent cations.5. Gentle Warming and Sonication: If a precipitate has formed, gentle warming (not exceeding 40-50°C) and sonication may help redissolve the aggregates. Always filter the solution after this step.6. Add a Dispersing Agent: Consider adding a small amount of a non-ionic surfactant (e.g., 0.05% Tween® 20) or an organic solvent like ethanol (up to 5%) to the staining solution to inhibit aggregation. |
| Staining is weak, patchy, or inconsistent. | Aggregates are too large to penetrate the tissue effectively. | 1. Filter the Staining Solution: Before use, filter the staining solution through a 0.22 µm syringe filter to remove any pre-existing aggregates.2. Increase Incubation Temperature: For some direct dyes, increasing the staining temperature (e.g., to 37-60°C) can help disaggregate the dye molecules and improve tissue penetration. However, this should be tested empirically for your specific application.3. Optimize pH of Staining Buffer: Ensure the pH of your staining buffer is optimal for both dye solubility and binding to the target tissue. |
| Crystalline artifacts are present on the tissue section. | Precipitation of the dye or buffer salts during or after staining. | 1. Ensure Complete Dissolution: Make sure the this compound powder is fully dissolved during solution preparation.2. Rinse Thoroughly: After staining, rinse the slides adequately with the appropriate buffer or water to remove excess, unbound dye.3. Avoid Letting Slides Dry Out: During the staining procedure, do not allow the tissue sections to dry out, as this can cause precipitation of the dye and salts. |
Quantitative Data on Factors Influencing Aggregation
While specific quantitative data for this compound is limited in the public domain, the following tables provide a framework for systematically optimizing your staining protocol and recording your observations.
Table 1: Effect of pH on this compound Solution Stability
| pH | Visual Appearance (after 24h at RT) | Absorbance (λmax) | Observations (e.g., precipitate formation) |
| 5.0 | |||
| 6.0 | |||
| 7.0 | |||
| 8.0 | |||
| 9.0 |
Table 2: Effect of Salt (NaCl) Concentration on this compound Aggregation
| NaCl Concentration (mM) | Visual Appearance (after 1h at RT) | Absorbance (λmax) | Observations (e.g., color shift, turbidity) |
| 0 | |||
| 50 | |||
| 100 | |||
| 150 | |||
| 200 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound (0.5% w/v)
This protocol is a general guideline and may require optimization.
-
Weighing: Accurately weigh 0.5 g of this compound powder.
-
Initial Dissolution: Add the powder to 80 mL of high-purity water (distilled or deionized).
-
Stirring: Stir the solution vigorously using a magnetic stirrer.
-
pH Adjustment: If necessary, adjust the pH to 7.5-8.0 with a dilute sodium hydroxide solution to aid dissolution.
-
Gentle Warming (Optional): If the dye does not fully dissolve, gently warm the solution to 40-50°C while stirring. Avoid boiling.
-
Sonication (Optional): Sonicate the solution in a water bath for 15-30 minutes to break up any small aggregates.
-
Final Volume: Once the dye is completely dissolved, bring the final volume to 100 mL with high-purity water.
-
Filtration: Filter the stock solution through a 0.22 µm filter to remove any remaining particulates.
-
Storage: Store the stock solution in a tightly sealed, light-protected container at room temperature. For long-term storage, consider aliquoting and storing at 4°C. Avoid freezing, as this can promote aggregation.
Protocol 2: General Histological Staining with this compound
This protocol is a starting point and should be optimized for your specific tissue and target.
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Rinse: Rinse slides in distilled water.
-
Preparation of Working Solution: Dilute the 0.5% this compound stock solution to the desired working concentration (e.g., 0.1%) with an appropriate buffer (e.g., phosphate buffer, pH 7.2). To minimize aggregation, consider adding 0.05% Tween® 20.
-
Filtration of Working Solution: Immediately before use, filter the working staining solution through a 0.22 µm syringe filter.
-
Staining: Incubate the slides in the filtered this compound working solution for the optimized time (e.g., 10-60 minutes) and temperature (e.g., room temperature or 37°C).
-
Rinsing: Briefly rinse the slides in the working buffer to remove excess stain.
-
Dehydration: Dehydrate the sections through a graded series of ethanol.
-
Clearing and Mounting: Clear the sections in xylene and mount with a suitable mounting medium.
Visualizations
Caption: Factors influencing the aggregation of this compound monomers.
Caption: A logical workflow for troubleshooting this compound aggregation issues.
References
Technical Support Center: Optimizing Direct Red Staining for Collagen Analysis
A Note on Dye Selection: While this guide focuses on optimizing incubation times for "Direct Red" staining, it primarily utilizes data and protocols for the well-documented and widely used Picro-Sirius Red (Direct Red 80) . This dye is a standard and highly specific method for the visualization and quantification of collagen fibers.[1][2][3] Researchers encountering issues with "Direct Red 9" may find the principles and troubleshooting steps outlined here for Picro-Sirius Red to be highly transferable and beneficial for their experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for Picro-Sirius Red staining?
The most frequently recommended incubation time for Picro-Sirius Red staining of paraffin-embedded tissue sections is 60 minutes at room temperature.[1][4] This duration is often cited as providing near-equilibrium staining, meaning that longer incubation times are unlikely to significantly increase staining intensity. However, for specific applications or tissue types, incubation times may be adjusted. For frozen sections, a shorter incubation time of 30 minutes has been reported.
Q2: Can I shorten the Picro-Sirius Red incubation time?
While some protocols suggest shorter incubation times, it is generally not recommended to reduce the 60-minute incubation for paraffin-embedded sections. Shorter times may result in incomplete staining, leading to weaker signal and potentially inaccurate quantification of collagen.
Q3: What happens if I incubate for longer than 60 minutes?
Exceeding the 60-minute incubation time is unlikely to enhance the specific staining of collagen, as the reaction should have reached equilibrium. However, prolonged exposure to the acidic Picro-Sirius Red solution could potentially lead to de-staining of nuclei if a counterstain was used.
Q4: How does tissue thickness affect the optimal incubation time?
Thicker tissue sections may require longer incubation times to allow for complete penetration of the dye. It is recommended to maintain a consistent section thickness, typically between 5-10 µm for FFPE sections, to ensure reproducible staining. If using thicker sections, consider increasing the incubation time and validating the results.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Weak or No Staining | Insufficient incubation time. | Ensure an incubation time of at least 60 minutes for paraffin-embedded sections. |
| Incomplete deparaffinization. | Ensure complete removal of paraffin wax with fresh xylene to allow the aqueous dye to penetrate the tissue. | |
| Aged or improperly prepared staining solution. | Prepare a fresh Picro-Sirius Red solution. The solution is generally stable, but performance can degrade over time. | |
| High Background Staining | Excessive incubation time. | While less common for Picro-Sirius Red, if background is high, consider reducing the incubation time slightly and ensure thorough washing. |
| Inadequate rinsing. | After staining, wash the slides in two changes of acidified water to remove non-specific dye binding. | |
| Cytoplasmic staining. | Red staining of cytoplasm can occur if the Picro-Sirius Red solution has hydrolyzed due to high temperatures and acidic conditions. Store solutions appropriately. | |
| Inconsistent Staining | Variable tissue thickness. | Ensure all sections are cut to a uniform thickness. |
| Sections drying out during staining. | Keep the sections covered with the staining solution throughout the incubation period to prevent drying. | |
| Improper fixation. | Use a consistent and appropriate fixation method. 10% neutral buffered formalin is standard. |
Quantitative Data on Incubation Times
Optimizing incubation time is crucial for accurate quantitative analysis of collagen. The following table summarizes recommended incubation times from various protocols.
| Tissue Preparation | Recommended Incubation Time | Temperature | Key Considerations |
| Formalin-Fixed Paraffin-Embedded (FFPE) | 60 minutes | Room Temperature | Considered the standard for achieving equilibrium staining. |
| Frozen Sections | 30 minutes | Room Temperature | Shorter time may be sufficient due to the absence of paraffin. |
| Thick Sections (>10 µm) | > 60 minutes | Room Temperature or Heated | May require longer incubation or a heated dye-bath to ensure full penetration. |
Experimental Protocols
Protocol 1: Picro-Sirius Red Staining of Paraffin-Embedded Tissue Sections
This protocol is adapted for standard formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in distilled water for 5 minutes.
-
-
Nuclear Counterstain (Optional):
-
Stain nuclei with Weigert's hematoxylin for 8 minutes.
-
Rinse in running tap water for 10 minutes.
-
-
Collagen Staining:
-
Stain in Picro-Sirius Red solution for 60 minutes at room temperature. This extended time allows for equilibrium of dye binding.
-
-
Rinsing:
-
Rinse in two changes of acidified water (0.5% acetic acid).
-
-
Dehydration:
-
Dehydrate rapidly in three changes of 100% ethanol.
-
Clear in two changes of xylene for 5 minutes each.
-
-
Mounting:
-
Mount with a resinous mounting medium.
-
Protocol 2: Quantification of Collagen from Stained Sections
Image analysis software (e.g., ImageJ/Fiji) can be used to quantify the collagen content from Picro-Sirius Red-stained slides.
-
Image Acquisition:
-
Capture images of stained sections using a microscope with a digital camera. For more detailed analysis of collagen fiber types, use a polarized light microscope.
-
Maintain consistent illumination and camera settings for all images.
-
-
Image Processing (using ImageJ/Fiji):
-
Open the captured image.
-
Convert the image to 8-bit.
-
Apply a color threshold to select the red-stained collagen fibers.
-
Measure the area of the thresholded region (collagen area).
-
Measure the total tissue area.
-
Calculate the percentage of collagen as: (Collagen Area / Total Tissue Area) * 100.
-
Visualizations
Caption: Picro-Sirius Red Staining and Analysis Workflow.
References
Technical Support Center: Troubleshooting Guide for Direct Red Histological Staining
A Note on Direct Red 9: Information regarding the specific use of this compound in histological applications is limited in scientific literature, with its primary application appearing to be in the textile industry. This guide, therefore, focuses on the principles and troubleshooting of direct azo dyes in histology, using the well-documented and closely related Direct Red 80 (Sirius Red F3B) as a primary example. The methodologies and troubleshooting advice provided are broadly applicable to other direct red dyes used in a research context.
Frequently Asked Questions (FAQs)
Q1: Why is my staining weak or completely absent?
Weak or no staining is a frequent issue that can arise from various factors throughout the staining protocol. Key areas to investigate include the preparation of your tissue sections, the freshness and pH of your staining solution, and the duration of your incubation steps. Using a known positive control tissue is crucial to validate the staining run.[1]
Potential causes include:
-
Incomplete Deparaffinization: Residual paraffin wax can block the aqueous dye solution from penetrating the tissue.[1][2][3] Ensure complete removal of wax with fresh xylene and alcohols.[1]
-
Tissue Section Thickness: Sections that are too thin may not bind a sufficient amount of dye. For collagen or amyloid staining, a thickness of 5-10 µm is often recommended.
-
Staining Solution Quality: The staining capacity of direct dyes can decrease over time. It is advisable to use freshly prepared and filtered staining solutions.
-
Incorrect pH of Staining Solution: The pH is critical for the binding of direct dyes. For instance, Picro-Sirius Red requires an acidic pH (around 2.0) for specific collagen staining.
-
Inadequate Fixation: Improper or insufficient fixation can negatively impact dye binding. While 10% neutral buffered formalin is standard, some protocols suggest Bouin's solution for superior Sirius Red results.
Q2: What causes high background staining that obscures the specific signal?
High background staining can make it difficult to interpret your results. This is often caused by non-specific binding of the dye.
Potential causes include:
-
Dye Concentration is Too High: An overly concentrated staining solution can lead to excessive background staining. It is recommended to titrate the dye concentration to find the optimal balance.
-
Overly Long Staining Time: Reducing the incubation time in the staining solution can help minimize background.
-
Inadequate Washing: Insufficient washing after the staining step can leave unbound dye molecules on the tissue.
-
Electrostatic and Hydrophobic Interactions: The chemical structure of direct dyes can lead to non-specific binding to various tissue components through electrostatic or hydrophobic interactions.
Q3: My staining appears inconsistent across or within sections. What is the cause?
Inconsistent staining is often a result of variability in tissue processing or the staining procedure itself.
Potential causes include:
-
Uneven Fixation: Variations in fixation can lead to differential dye uptake.
-
Sections Drying Out: Allowing tissue sections to dry out at any stage of the staining process can result in patchy and inconsistent results. Using a humidified chamber during incubation can help prevent this.
-
Incomplete Reagent Coverage: Ensure that the entire tissue section is fully immersed in all solutions during each step.
-
Dye Aggregation: Direct dyes can sometimes form aggregates in the staining solution, which can deposit unevenly on the tissue. Filtering the staining solution just before use is recommended.
Q4: The tissue morphology looks poor after staining. What could have gone wrong?
Poor morphology can be caused by issues at multiple stages, from initial tissue handling to the final mounting.
Potential causes include:
-
Harsh Reagents: Prolonged incubation in highly acidic or alkaline solutions can damage the tissue.
-
Improper Tissue Processing: Issues with dehydration, clearing, or paraffin infiltration can all lead to morphological artifacts.
-
Excessive Heat: High temperatures during slide drying can cause tissue damage and artifacts.
Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Weak or No Staining | Incomplete deparaffinization | Ensure fresh xylene and alcohols are used for adequate time. |
| Staining solution is old or expired | Prepare fresh staining solution and filter before use. | |
| Incorrect pH of staining solution | Verify and adjust the pH of the staining solution as required for the specific protocol (e.g., acidic for Picro-Sirius Red). | |
| Incubation time is too short | Increase the staining incubation time. | |
| Sections are too thin | Cut sections at an appropriate thickness (e.g., 5-10 µm). | |
| High Background | Dye concentration is too high | Titrate the dye to a lower, optimal concentration. |
| Incubation time is too long | Reduce the staining incubation time. | |
| Inadequate washing | Increase the duration and number of post-staining washes. | |
| Insufficient blocking of non-specific sites | Consider pre-incubating with a blocking agent like bovine serum albumin (BSA). | |
| Inconsistent Staining | Sections dried out during the procedure | Keep slides moist throughout the process; use a humidified chamber for incubations. |
| Incomplete reagent coverage | Ensure the entire tissue section is immersed in all solutions. | |
| Dye aggregation | Filter the staining solution immediately before use. | |
| Poor Morphology | Harsh chemical treatments | Minimize exposure to strong acids or bases. |
| Improper tissue processing | Ensure standardized and optimal tissue processing protocols are followed. | |
| Excessive heat during slide drying | Use a lower temperature for drying the slides. |
Experimental Protocols
Adapted Picro-Sirius Red Protocol for Collagen Staining
This protocol is adapted from standard methods for Direct Red 80 (Sirius Red) and can be used as a starting point for this compound. Optimization may be required.
Reagents:
-
Picro-Sirius Red Solution:
-
Sirius Red F3B (or this compound): 0.5 g
-
Saturated Aqueous Picric Acid: 500 mL
-
Dissolve the dye in the picric acid solution. This solution is stable for an extended period.
-
-
Acidified Water:
-
Glacial Acetic Acid: 5 mL
-
Distilled Water: 1 L
-
-
Weigert's Hematoxylin (Optional, for nuclear counterstain)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Resinous Mounting Medium
Procedure for Paraffin-Embedded Sections:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse in two changes of 100% ethanol for 3 minutes each.
-
Immerse in 95% ethanol for 3 minutes.
-
Immerse in 70% ethanol for 3 minutes.
-
Rinse well in distilled water.
-
-
Nuclear Counterstain (Optional):
-
Stain nuclei with Weigert's hematoxylin.
-
Wash in running tap water for 10 minutes.
-
-
Sirius Red Staining:
-
Stain in Picro-Sirius Red solution for 60 minutes. This allows for near-equilibrium staining.
-
-
Washing:
-
Wash in two changes of acidified water.
-
-
Dehydration:
-
Dehydrate rapidly in three changes of 100% ethanol.
-
-
Clearing and Mounting:
-
Clear in two changes of xylene.
-
Mount with a resinous mounting medium.
-
Expected Results:
-
Collagen fibers: Red
-
Cytoplasm: Yellow (from picric acid)
-
Nuclei: Blue/Black (if counterstained)
Recommended Experimental Parameters
| Parameter | Recommendation | Notes |
| Tissue Fixation | 10% Neutral Buffered Formalin | Bouin's solution can also be considered for enhanced results with Sirius Red. |
| Section Thickness | 5 - 10 µm | Thicker sections may be beneficial if the target is sparse. |
| Dye Concentration | 0.1% in Saturated Picric Acid | This is a standard concentration for Picro-Sirius Red. |
| Staining Time | 60 minutes | Shorter times may result in incomplete staining. |
| pH of Staining Solution | Acidic (approx. pH 2) | The picric acid provides the necessary acidic environment. |
| Post-Staining Wash | Acidified Water | This prevents the loss of dye that can occur when washing with water. |
Visual Guides
Caption: Troubleshooting decision tree for common Direct Red staining issues.
Caption: Experimental workflow for Direct Red histological staining.
References
Technical Support Center: Enhancing the Quantum Yield of Direct Red 9
Disclaimer: Detailed, quantitative photophysical data specifically for C.I. Direct Red 9 is not extensively available in publicly accessible scientific literature.[1] This guide is therefore based on the established principles of fluorescence, the known properties of the azo and benzothiazole chemical classes to which this compound belongs, and experimental strategies that have proven effective for structurally related dyes. Researchers should consider these recommendations as a starting point for empirical optimization.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield and why is it important for this compound?
A1: The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a more efficient conversion of absorbed light into fluorescent light, resulting in a brighter signal. For researchers using this compound in applications such as cellular imaging, high-resolution microscopy, or as a fluorescent probe in drug development, a higher quantum yield is crucial for achieving greater sensitivity and a better signal-to-noise ratio.
Q2: What are the primary factors that typically limit the quantum yield of azo dyes like this compound?
A2: Azo dyes, including this compound which possesses an azo group within a benzothiazole structure, are known for several non-radiative decay pathways that compete with fluorescence and thus lower the quantum yield.[2][3] The most significant of these is often cis-trans photoisomerization around the -N=N- double bond, a process that dissipates the absorbed energy as heat rather than light. Other factors include internal conversion, vibrational relaxation, and intersystem crossing to a triplet state.[4]
Q3: How does the solvent environment impact the quantum yield of this compound?
A3: The solvent environment can have a profound effect on the quantum yield of azo dyes.[4] Solvent polarity, viscosity, and hydrogen-bonding capabilities can influence the stability of the excited state and the rates of non-radiative decay. For instance, in viscous solvents, the rotation required for cis-trans isomerization can be hindered, leading to an increase in fluorescence. Some dyes also exhibit solvatochromism, where the absorption and emission wavelengths shift with solvent polarity.
Q4: Can the concentration of this compound affect its quantum yield?
A4: Yes, at high concentrations, dye molecules can form non-fluorescent aggregates, a phenomenon known as aggregation-caused quenching (ACQ). This self-quenching leads to a decrease in the observed quantum yield. Conversely, some dyes exhibit Aggregation-Induced Emission (AIE), where aggregation restricts intramolecular rotations and opens up radiative decay channels, thus increasing the quantum yield. The specific behavior of this compound in this regard would need to be determined experimentally.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Fluorescence Intensity | Inherently low quantum yield of this compound. | - Optimize the solvent system; experiment with solvents of varying polarity and viscosity. - Investigate the effect of pH on the fluorescence intensity. - Explore the potential for aggregation-induced emission by carefully controlling dye concentration and solvent composition. |
| Concentration-dependent self-quenching. | - Prepare a dilution series of the dye to determine the optimal concentration range. - Incorporate surfactants or encapsulating agents to prevent aggregation. | |
| Presence of quenchers in the sample. | - Ensure high purity of the solvent and other reagents. - Deoxygenate the solution, as molecular oxygen is a known quencher of fluorescence. | |
| Signal Instability / Photobleaching | Photodegradation of the dye under illumination. | - Reduce the excitation light intensity or exposure time. - Use photostabilizing agents or commercially available anti-fade mounting media. |
| Chemical instability in the experimental medium. | - Verify the compatibility of the dye with the buffer system and other components. - Adjust the pH to a range where the dye is most stable. | |
| Unexpected Shifts in Emission Wavelength | Change in solvent polarity. | - Maintain a consistent solvent environment for all experiments. - If changing solvents, re-characterize the absorption and emission spectra. |
| Formation of aggregates or different tautomeric forms. | - Control the dye concentration and solvent conditions. - Analyze the absorption spectrum for changes that might indicate aggregation or tautomerism. |
Experimental Protocols
Protocol 1: Solvent System Optimization
This protocol aims to identify a solvent or solvent mixture that enhances the quantum yield of this compound by altering its photophysical environment.
Materials:
-
This compound
-
A selection of solvents with varying polarities and viscosities (e.g., water, ethanol, glycerol, dimethyl sulfoxide (DMSO), toluene)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilute solutions of this compound in each of the test solvents, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
For each solution, measure the UV-Vis absorption spectrum to determine the absorption maximum (λ_abs).
-
Measure the fluorescence emission spectrum by exciting at λ_abs.
-
Calculate the relative quantum yield for each solvent system using a known standard (e.g., Rhodamine 6G in ethanol, Φf = 0.95). The formula for relative quantum yield calculation is: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X^2 / η_ST^2) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts X and ST denote the test sample and the standard, respectively.
-
Compare the quantum yields across the different solvents to identify the optimal environment.
Protocol 2: Induction of Aggregation-Induced Emission (AIE)
This protocol explores the possibility of enhancing the quantum yield of this compound through the AIE mechanism.
Materials:
-
This compound
-
A "good" solvent in which the dye is highly soluble (e.g., DMSO or THF)
-
A "poor" solvent in which the dye is insoluble (e.g., water or hexane)
-
Spectrofluorometer
-
Dynamic Light Scattering (DLS) instrument (optional, for characterizing aggregates)
Procedure:
-
Prepare a stock solution of this compound in the "good" solvent.
-
Prepare a series of solutions with varying fractions of the "poor" solvent (e.g., from 0% to 90% water in DMSO).
-
For each mixture, allow time for aggregation to occur (this may vary from minutes to hours).
-
Measure the fluorescence emission spectrum for each solution.
-
Plot the fluorescence intensity at the emission maximum as a function of the "poor" solvent fraction. A significant increase in intensity at higher fractions of the poor solvent would suggest AIE activity.
-
(Optional) Use DLS to confirm the formation and determine the size of the aggregates.
Visualizations
Caption: Jablonski diagram illustrating the processes of absorption, fluorescence, and competing non-radiative decay pathways.
Caption: Mechanism of Aggregation-Induced Emission (AIE) for enhancing quantum yield.
Caption: Experimental workflow for enhancing the quantum yield of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chalcogen.ro [chalcogen.ro]
- 3. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent polarity effect on photophysical properties of some aromatic azo dyes with focus on tautomeric and toxicity competition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Direct Red 80 (Sirius Red) Staining for Tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal pH for Direct Red 80 (also known as Sirius Red F3B, C.I. 35780) binding to tissues, particularly for the visualization and quantification of collagen. Direct Red 9 is not the commonly used designation in this application; the correct and widely referenced dye is Direct Red 80.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Direct Red 80 staining of collagen?
A1: The optimal pH for selective and robust staining of collagen with Direct Red 80 is in the acidic range, typically between pH 1 and 3.[1] This low pH is crucial for the specific binding of the dye to collagen fibers.
Q2: Why is an acidic pH necessary for collagen staining with Direct Red 80?
A2: At a low pH, the basic amino acid residues in collagen (such as lysine and arginine) become protonated, resulting in a net positive charge on the collagen fibers.[2][3] Direct Red 80 is an anionic dye with negatively charged sulfonate groups. The strong electrostatic attraction between the positively charged collagen and the negatively charged dye molecules at acidic pH is the primary mechanism for selective and intense staining.[4] Picric acid, often used in the staining solution (Picro-Sirius Red), is believed to suppress the staining of non-collagenous proteins, further enhancing specificity.[4]
Q3: Can I use Direct Red 80 at a neutral or alkaline pH?
A3: While Direct Red 80 can be used in alkaline solutions for staining other structures like amyloid, this is not recommended for specific collagen staining. At neutral or alkaline pH, collagen fibers have a reduced positive or even a net negative charge, which weakens the electrostatic interaction with the anionic dye, leading to faint or non-specific staining of collagen.
Q4: What is the difference between Direct Red 80 and Sirius Red F3B?
A4: There is no significant difference for histological staining purposes. Sirius Red F3B is the common name for the dye, and Direct Red 80 is its Colour Index (C.I.) name. It is crucial to use the correct dye, C.I. 35780, for reproducible results.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Collagen Staining | Incorrect pH of Staining Solution: The pH is outside the optimal acidic range of 1-3. | Verify the pH of your Picro-Sirius Red solution using a calibrated pH meter. Adjust with acetic acid or hydrochloric acid to bring it within the optimal range. |
| Exhausted Staining Solution: The dye in the solution has been depleted from repeated use. | Prepare a fresh Picro-Sirius Red solution. The staining capacity can diminish over time. | |
| Inadequate Fixation: Poor fixation can alter tissue morphology and charge characteristics. | Ensure tissues are adequately fixed, typically in 10% neutral buffered formalin. Bouin's solution is also recommended for superior results. | |
| Incomplete Deparaffinization: Residual paraffin can prevent the aqueous stain from penetrating the tissue. | Ensure complete deparaffinization using fresh xylene and a graded series of ethanol. | |
| Inconsistent Staining | Variable pH Across Slides: Inconsistent rinsing or carryover between solutions can alter the local pH. | Ensure uniform and thorough rinsing steps. Use fresh rinsing solutions (acidified water) for each batch of slides. |
| Uneven Tissue Section Thickness: Thicker sections may stain more intensely than thinner sections. | Aim for consistent tissue section thickness, typically 4-5 µm. | |
| High Background Staining | pH is Too Low: While an acidic pH is necessary, an excessively low pH can sometimes lead to non-specific binding to other basic proteins. | Ensure the pH is within the optimal 1-3 range and not significantly lower. |
| Staining Time is Too Long: Prolonged incubation can lead to increased background. | Reduce the staining incubation time. A typical duration is 60 minutes. | |
| Inadequate Rinsing: Insufficient rinsing after staining fails to remove unbound dye. | Rinse slides thoroughly in two changes of acidified water after staining. |
Data Presentation
The following table summarizes the effect of pH on the binding of Direct Red 80 to collagen, based on experimental findings. The optical density (OD) of the eluted dye is proportional to the amount of bound dye.
| Staining Solution Composition | Resulting pH | Relative Collagen Binding (OD) |
| 0.1% Direct Red 80 in Distilled Water | ~6.0 | Low |
| 0.1% Direct Red 80 in 1% Acetic Acid | ~2.5 | High |
| 0.1% Direct Red 80 in 3% Acetic Acid | ~2.2 | Very High |
This data is synthesized from a study optimizing a Sirius Red-based microplate assay for collagen quantification. The results clearly indicate that a lower pH, achieved by increasing the acetic acid concentration, leads to enhanced dye binding.
Experimental Protocols
Picro-Sirius Red Staining for Collagen Visualization in Paraffin-Embedded Sections
This protocol is a standard method for the qualitative and quantitative assessment of collagen fibers in tissue sections.
Reagents:
-
Picro-Sirius Red Staining Solution:
-
Sirius Red F3B (Direct Red 80, C.I. 35780): 0.5 g
-
Saturated Aqueous Solution of Picric Acid: 500 ml
-
-
Acidified Water:
-
Glacial Acetic Acid: 5 ml
-
Distilled Water: 1 L
-
-
Weigert's Hematoxylin (for nuclear counterstain, optional)
-
Xylene
-
Ethanol (100%, 95%, 70%)
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5 minutes each. b. Transfer slides through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each. c. Rinse in distilled water.
-
(Optional) Nuclear Counterstain: a. Stain nuclei with Weigert's hematoxylin for 8 minutes. b. Wash in running tap water for 10 minutes.
-
Picro-Sirius Red Staining: a. Immerse slides in the Picro-Sirius Red staining solution for 60 minutes at room temperature. This duration allows for near-equilibrium staining.
-
Rinsing: a. Wash slides in two changes of acidified water for 2 minutes each.
-
Dehydration: a. Dehydrate the sections rapidly in three changes of 100% ethanol.
-
Clearing and Mounting: a. Clear in two changes of xylene. b. Mount with a resinous mounting medium.
Expected Results:
-
Collagen fibers: Red
-
Cytoplasm and muscle fibers: Yellow
-
Nuclei (if counterstained): Blue/Black
Visualizations
Caption: Experimental workflow for optimizing the pH of Direct Red 80 staining.
Caption: The influence of pH on the binding mechanism of Direct Red 80 to collagen.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Fibrillization pH on Gelation Viscoelasticity and Properties of Biofabricated Dense Collagen Matrices via Gel Aspiration-Ejection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
Direct Red 80 (Sirius Red): The Gold Standard for Collagen Staining Over the Unconventional Direct Red 9
In the landscape of histological staining, the accurate visualization and quantification of collagen are critical for researchers and drug development professionals investigating tissue fibrosis, wound healing, and extracellular matrix remodeling. While a variety of dyes have been employed for this purpose, Direct Red 80, commercially known as Sirius Red, has solidified its position as the preeminent method for specific and sensitive collagen detection. This guide provides a comprehensive comparison of Sirius Red with the lesser-known Direct Red 9, elucidating why the former is the validated and preferred choice for collagen staining.
At a Glance: Key Chemical and Physical Differences
A comparison of the fundamental properties of Direct Red 80 and this compound reveals significant structural differences that likely underpin their differential utility in histological applications. Sirius Red is a larger, symmetrical molecule, which is thought to facilitate its specific, ordered binding to collagen fibrils.
| Feature | Direct Red 80 (Sirius Red) | This compound |
| Synonyms | Sirius Red F3B, C.I. 35780 | Direct Brilliant Pink B |
| Molecular Formula | C₄₅H₂₆N₁₀Na₆O₂₁S₆[1][2] | C₃₄H₁₉ClN₈Na₄O₁₂S₄[3][4][5] |
| Molecular Weight | 1373.08 g/mol | 987.23 g/mol |
| Molecular Structure | Multi-azo class | Azo, Benzothiazole class |
| Primary Application | Specific staining of collagen and amyloid in histological sections | Industrial dye for textiles and fabrics |
| Collagen Staining | Gold standard, extensively validated | No evidence of use or specificity for collagen staining in scientific literature |
Superior Performance of Sirius Red in Collagen Staining
Sirius Red's utility in collagen staining is primarily attributed to the Picro-Sirius Red (PSR) method. This technique leverages the alignment of the elongated Sirius Red molecules parallel to the long axis of collagen fibers. This ordered binding dramatically enhances the natural birefringence of collagen when viewed under polarized light, allowing for the differentiation of collagen fiber thickness and maturity. Thicker, more mature Type I collagen fibers typically appear yellow to orange, while thinner, less organized Type III collagen fibers appear green. This makes Sirius Red an invaluable tool for the quantitative analysis of fibrosis.
In contrast, a thorough review of scientific literature reveals no established protocols or evidence of this compound being used for collagen staining. Its primary application appears to be in the textile industry.
Experimental Protocols: Picro-Sirius Red Staining
The following is a standard protocol for Picro-Sirius Red staining of paraffin-embedded tissue sections.
Reagents:
-
Picro-Sirius Red Solution: 0.1% Sirius Red (Direct Red 80) in a saturated aqueous solution of picric acid.
-
Acidified Water: 0.5% acetic acid in distilled water.
-
Weigert's Hematoxylin (for nuclear counterstain, optional).
-
Ethanol (100%, 95%, 90%, 80%).
-
Xylene.
-
Resinous mounting medium.
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Transfer to 100% ethanol (2 changes for 2 minutes each).
-
Hydrate through graded alcohols: 95%, 90%, 80% ethanol for 2 minutes each.
-
Rinse in distilled water for 2 minutes.
-
-
Nuclear Counterstain (Optional):
-
Stain nuclei with Weigert's hematoxylin.
-
Wash slides in running tap water for 10 minutes.
-
-
Collagen Staining:
-
Stain in Picro-Sirius Red solution for 60 minutes at room temperature. This allows for equilibrium staining.
-
-
Washing:
-
Wash in two changes of acidified water for 2 minutes each.
-
-
Dehydration and Mounting:
-
Dehydrate rapidly in three changes of 100% ethanol.
-
Clear in two changes of xylene.
-
Mount with a resinous medium.
-
Expected Results:
-
Bright-field Microscopy: Collagen fibers will appear red on a pale yellow background. Nuclei, if counterstained, will be black or blue.
-
Polarized Light Microscopy: Larger collagen fibers will be bright yellow or orange, while thinner, reticular fibers will be green.
Conclusion: An Unequivocal Choice for Collagen Analysis
For researchers, scientists, and drug development professionals requiring reliable and specific collagen staining, Direct Red 80 (Sirius Red) is the unequivocal choice. Its efficacy is extensively documented, and the Picro-Sirius Red method is a well-established and reproducible protocol. The ability to perform quantitative analysis of collagen subtypes through polarization microscopy further cements its superiority. In contrast, this compound has no documented application in histological staining, making it an unsuitable and unvalidated alternative for collagen analysis. Therefore, for all applications requiring the visualization and quantification of collagen in tissue sections, the use of Sirius Red is strongly recommended.
References
A Comparative Guide to Fluorescent Probes for Amyloid Plaque Detection: Direct Red 9 in Context
For researchers, scientists, and drug development professionals navigating the landscape of amyloid plaque detection, the choice of a suitable fluorescent probe is critical. This guide provides a comparative analysis of Direct Red 9 and other established fluorescent probes, namely Congo Red and Thioflavin S, offering insights into their performance based on available data.
While this compound is classified as a direct dye, its specific fluorescent properties, such as excitation and emission spectra, quantum yield, and fluorescence lifetime, are not extensively documented in scientific literature for its application as a fluorescent probe. However, its classification as a direct azo dye, similar to the well-characterized Congo Red, allows for a comparative discussion based on its potential binding mechanisms and applications in amyloid staining. This guide will, therefore, compare the known characteristics of Congo Red and Thioflavin S to provide a framework for evaluating potential amyloid-binding dyes like this compound.
Performance Comparison of Amyloid Staining Dyes
The selection of a fluorescent probe for amyloid plaque detection hinges on several key photophysical and binding characteristics. Below is a summary of these properties for Congo Red and Thioflavin S, two widely used probes in Alzheimer's disease research and other amyloid-related studies.
| Property | Congo Red | Thioflavin S |
| Excitation Maximum (Bound) | ~497 nm[1] | ~391 nm[2] |
| Emission Maximum (Bound) | ~614 nm[1] | ~428 nm[2] |
| Quantum Yield (Bound) | Low, but enhanced upon binding | Not specified |
| Binding Affinity (Kd) | Micromolar range | Not specified |
| Detection Method | Bright-field, Polarized Light, and Fluorescence Microscopy | Fluorescence Microscopy |
Staining Mechanisms and Experimental Considerations
The interaction of these dyes with amyloid fibrils is intrinsically linked to the β-sheet secondary structure characteristic of these protein aggregates. However, their binding modes and the resulting optical outputs differ significantly.
Direct Dyes (e.g., Congo Red, potentially this compound): These anionic dyes are thought to align with the β-pleated sheets of amyloid fibrils through a combination of hydrogen bonding and electrostatic interactions. This ordered binding is responsible for the characteristic apple-green birefringence observed with Congo Red under polarized light, a highly specific indicator of amyloid deposits.[3] While Congo Red does exhibit fluorescence, its primary utility in diagnostics often relies on its birefringent properties.
Thioflavin S: This benzothiazole dye also binds to the β-sheet structures of amyloid plaques. Upon binding, the dye undergoes a conformational change that leads to a significant increase in its fluorescence emission. Unlike Congo Red, Thioflavin S does not exhibit a characteristic shift in its excitation or emission spectra upon binding, which can sometimes result in higher background fluorescence.
Experimental Protocols
Detailed and consistent protocols are crucial for reproducible amyloid plaque staining. Below are foundational methods for Congo Red and Thioflavin S staining.
Congo Red Staining Protocol (Alkaline Method)
This method enhances the specificity of Congo Red for amyloid deposits.
Reagents:
-
Alkaline sodium chloride solution
-
Alkaline Congo Red staining solution
-
Mayer's hematoxylin
Procedure:
-
Deparaffinize and rehydrate tissue sections.
-
Stain nuclei with Mayer's hematoxylin.
-
Rinse in water.
-
Incubate slides in the alkaline sodium chloride solution.
-
Transfer to the alkaline Congo Red solution.
-
Dehydrate through graded ethanols.
-
Clear in xylene and mount.
Expected Results:
-
Amyloid deposits: Pink to red under bright-field microscopy; apple-green birefringence under polarized light.
-
Nuclei: Blue.
Thioflavin S Staining Protocol
Reagents:
-
1% aqueous Thioflavin S solution
-
70% ethanol
Procedure:
-
Deparaffinize and rehydrate tissue sections.
-
Stain with Thioflavin S solution.
-
Differentiate in 70% ethanol to reduce background staining.
-
Rinse in water.
-
Mount with an aqueous mounting medium.
Expected Results:
-
Amyloid plaques: Bright green-yellow fluorescence under a fluorescence microscope.
Visualizing the Workflow: Amyloid Plaque Staining
The following diagram illustrates the general workflow for histological staining of amyloid plaques in tissue sections.
Caption: General workflow for amyloid plaque staining in tissue sections.
Signaling Pathway of Amyloid Beta Aggregation
The formation of amyloid plaques is a central event in the pathogenesis of Alzheimer's disease. The following diagram illustrates the amyloid cascade hypothesis.
Caption: Simplified diagram of the amyloid cascade hypothesis.
References
A Comparative Guide to Direct Dye Staining and Immunohistochemistry for Tissue Fibrosis Analysis
For researchers, scientists, and drug development professionals, the accurate visualization and quantification of tissue components are paramount for understanding disease pathology and evaluating therapeutic efficacy. This guide provides a comprehensive comparison between direct dye staining, specifically focusing on Picrosirius Red (a method utilizing a direct red dye), and the highly specific technique of immunohistochemistry (IHC) for the analysis of tissue fibrosis. While the term "Direct Red 9" is not commonly cited in histological literature, the principles discussed here are broadly applicable to direct dyes used for collagen detection, with Picrosirius Red (PSR) staining serving as the primary example due to its widespread use and validation.[1]
This guide will delve into the experimental protocols, data interpretation, and underlying principles of both techniques, offering a clear framework for selecting the most appropriate method for your research needs.
Experimental Workflow: A Side-by-Side Comparison
The general workflow for both Picrosirius Red staining and immunohistochemistry involves several similar initial steps, from tissue collection to sectioning. However, the core staining and detection processes diverge significantly, reflecting their different underlying mechanisms.
Caption: Comparative workflow of Picrosirius Red staining and Immunohistochemistry.
Quantitative Data Comparison
The choice of staining method significantly influences the type and specificity of quantitative data that can be obtained. While both methods can be used to measure fibrosis, they assess different aspects of the tissue's molecular composition.
| Feature | Picrosirius Red (PSR) Staining | Immunohistochemistry (IHC) |
| Target | Primarily binds to the basic amino acids in collagen molecules.[1] | Binds to a specific epitope on a target protein (e.g., Collagen I, Collagen III, α-SMA). |
| Specificity | High for total collagen, but its ability to differentiate collagen types (e.g., Type I vs. III) by color under polarized light is disputed and considered unreliable.[1] | High specificity for the target antigen, allowing for precise identification and localization of different proteins and collagen types. |
| Principle | The alignment of the elongated dye molecules with collagen fibers enhances their natural birefringence when viewed under polarized light. | An enzyme conjugated to a secondary antibody catalyzes a reaction with a chromogenic substrate, producing a colored precipitate at the antigen site. |
| Quantification | Image analysis of stained area (Collagen Proportionate Area - CPA) under brightfield or analysis of birefringence intensity (yellow/red for thick fibers, green for thin fibers) under polarized light. | Densitometric analysis of the chromogen signal or scoring systems (e.g., H-score) based on the intensity and percentage of positive cells. |
| Pros | Simple, rapid, cost-effective method for assessing total collagen content and organization. | Highly specific and versatile; can detect any protein with a suitable antibody; provides cellular-level localization. |
| Cons | Limited specificity for different collagen types; interpretation of polarization colors can be influenced by fiber orientation and thickness, not just collagen type. | More complex, time-consuming, and expensive protocol; requires careful optimization and validation of antibodies and antigen retrieval steps. |
The TGF-β Signaling Pathway in Fibrosis
Fibrosis is characterized by the excessive deposition of extracellular matrix components, primarily collagen. The Transforming Growth Factor-beta (TGF-β) signaling pathway is a key driver of this process. Both PSR and IHC are critical tools for visualizing and quantifying the downstream result of this pathway's activation—collagen deposition.
Caption: Simplified TGF-β signaling pathway leading to tissue fibrosis.
Experimental Protocols
Below are detailed, representative protocols for performing Picrosirius Red staining and chromogenic immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Protocol 1: Picrosirius Red Staining
This protocol is adapted from standard histological procedures for collagen visualization.
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through a graded series of ethanol solutions: 100% (2 changes, 3 minutes each), 95% (3 minutes), and 70% (3 minutes).
-
Rinse thoroughly in distilled water.
-
-
Staining:
-
Incubate sections in 0.1% Picrosirius Red solution (0.1g Sirius Red F3B dissolved in 100mL saturated aqueous picric acid) for 60 minutes.
-
This single-step solution provides both staining and mordanting.
-
-
Differentiation and Dehydration:
-
Briefly wash slides in two changes of acidified water (e.g., 0.5% acetic acid).
-
Dehydrate sections rapidly through three changes of 100% ethanol.
-
Clear in two changes of xylene for 5 minutes each.
-
-
Mounting:
-
Mount coverslip with a resinous mounting medium.
-
Expected Results: Under brightfield microscopy, collagen fibers will appear red on a pale yellow background. Under polarized light, thicker collagen fibers (often Type I) appear yellow-orange or red, while thinner fibers (often assumed to be Type III) appear green.
Protocol 2: Chromogenic Immunohistochemistry (IHC)
This is a general protocol for a common indirect IHC method using a horseradish peroxidase (HRP) detection system.
-
Deparaffinization and Rehydration:
-
Follow the same procedure as described in the Picrosirius Red protocol (Step 1).
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., Citrate Buffer, pH 6.0) and heating in a pressure cooker, water bath, or steamer for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Rinse slides in wash buffer (e.g., PBS or TBS).
-
Block endogenous peroxidase activity by incubating sections in a 3% hydrogen peroxide solution for 10-15 minutes.
-
Rinse with wash buffer.
-
Block non-specific protein binding by incubating with a protein block (e.g., 5% normal goat serum) for 30-60 minutes.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody (e.g., rabbit anti-Collagen I) at its optimal dilution in antibody diluent overnight at 4°C or for 1-2 hours at room temperature.
-
-
Detection System:
-
Rinse slides with wash buffer.
-
Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 30-60 minutes.
-
-
Chromogen Development:
-
Rinse slides with wash buffer.
-
Apply a chromogen substrate solution, such as 3,3'-Diaminobenzidine (DAB), and monitor for color development (typically 1-10 minutes).
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Lightly counterstain nuclei with hematoxylin.
-
"Blue" the hematoxylin in running tap water or a bluing reagent.
-
Dehydrate slides through a graded ethanol series and clear in xylene.
-
Mount coverslip with a resinous mounting medium.
-
Expected Results: The specific protein of interest will be stained a distinct color (e.g., brown for DAB), while the cell nuclei will be stained blue, providing anatomical context.
Conclusion
Both Picrosirius Red staining and immunohistochemistry are powerful techniques for evaluating tissue fibrosis. The choice between them depends on the specific research question.
-
Choose Picrosirius Red Staining for a rapid, cost-effective, and reliable assessment of total collagen deposition and overall tissue architecture. It is an excellent tool for screening and for studies where the overall fibrotic burden is the primary endpoint.
-
Choose Immunohistochemistry when the research requires the specific identification, localization, and quantification of a particular protein, such as distinguishing between Collagen Type I and Type III. Studies have shown that IHC is superior to PSR for the specific detection of collagen types. Its specificity is indispensable for investigating the cellular and molecular mechanisms driving the fibrotic process.
References
Unveiling the Specificity of Direct Dyes: A Comparative Guide to Direct Red 9 and its Alternatives for Tissue Component Staining
For researchers, scientists, and drug development professionals, the precise identification and quantification of tissue components are paramount for accurate experimental outcomes. Direct dyes, such as Direct Red 9, are valuable tools in this endeavor, but understanding their potential for cross-reactivity is crucial for reliable data interpretation. This guide provides a comparative analysis of this compound's closely related analogue, Sirius Red (Direct Red 80), and its alternatives, offering insights into their performance based on available experimental data.
While specific experimental data on the cross-reactivity of this compound is limited in the available literature, the extensive research on Sirius Red provides a strong basis for understanding its binding characteristics. Sirius Red is a highly specific stain for collagen when used in conjunction with picric acid (Picro-Sirius Red) and viewed under polarized light.[1][2][3] This specificity arises from the alignment of the dye molecules with the long axis of collagen fibers, which enhances their natural birefringence.[3] However, the potential for off-target binding exists. For instance, Congo Red, another direct dye, is known to stain amyloid deposits and can also bind to eosinophils and chitin.[4] Some studies suggest that Sirius Red may also have an affinity for amyloid.
Performance Comparison of Collagen Staining Dyes
The selection of a staining dye depends on the specific research question, the target tissue component, and the desired level of quantification. The following table summarizes the key characteristics of Picro-Sirius Red and its common alternatives.
| Feature | Picro-Sirius Red (with Polarization) | Masson's Trichrome | Van Gieson's Stain |
| Primary Target | Collagen (Types I and III) | Collagen, Muscle, Cytoplasm | Collagen, Other Tissues |
| Principle | Anionic dye binding to basic amino groups in collagen, enhancing birefringence. | Multi-step staining with differential affinity of dyes for various tissue components. | A combination of picric acid and acid fuchsin that differentially stains tissues. |
| Specificity for Collagen | High | Good, but can stain other acidophilic structures. | Moderate |
| Quantitative Analysis | Well-established for quantifying collagen content and fiber thickness. | Possible with image analysis, but can be challenging due to multi-color staining. | Less commonly used for rigorous quantitative analysis. |
| Ease of Use | Relatively simple, one-step staining. | More complex, multi-step protocol. | Relatively simple, one-step staining. |
Visualizing the Experimental Workflow
To ensure reproducible and reliable staining results, a standardized experimental workflow is essential. The following diagram illustrates a typical workflow for assessing the cross-reactivity of a direct dye.
Detailed Experimental Protocols
Accurate and reproducible results are contingent on meticulous adherence to experimental protocols. The following are detailed methodologies for the key staining techniques discussed.
Picro-Sirius Red Staining for Collagen
This protocol is a widely accepted method for the specific visualization of collagen fibers.
Reagents:
-
Picro-Sirius Red Solution: 0.1% Sirius Red F3B (Direct Red 80) in a saturated aqueous solution of picric acid.
-
Acidified Water: 0.5% acetic acid in distilled water.
-
Weigert's Hematoxylin (optional, for nuclear counterstaining).
-
Ethanol (graded series: 70%, 95%, 100%).
-
Xylene or a xylene substitute.
-
Resinous mounting medium.
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
(Optional) Nuclear Staining: Stain nuclei with Weigert's hematoxylin for 8 minutes and wash in running tap water for 10 minutes.
-
Staining: Stain in Picro-Sirius Red solution for 1 hour.
-
Washing: Wash in two changes of acidified water.
-
Dehydration: Dehydrate rapidly in three changes of 100% ethanol.
-
Clearing and Mounting: Clear in xylene and mount with a resinous mounting medium.
Visualization:
-
Bright-field Microscopy: Collagen appears red on a pale yellow background.
-
Polarized Light Microscopy: Collagen fibers exhibit birefringence, with thicker type I collagen appearing yellow-orange and thinner type III collagen appearing green.
Masson's Trichrome Staining
This is a classic differential staining technique used to distinguish collagen from other tissue components.
Reagents:
-
Bouin's solution or Zenker's fixative (mordant).
-
Weigert's iron hematoxylin.
-
Biebrich scarlet-acid fuchsin solution.
-
Phosphomolybdic-phosphotungstic acid solution.
-
Aniline blue or Light Green solution.
-
1% acetic acid solution.
Procedure:
-
Deparaffinization and Rehydration: As described for Picro-Sirius Red.
-
Mordanting: If required, mordant in Bouin's solution.
-
Nuclear Staining: Stain nuclei with Weigert's iron hematoxylin.
-
Cytoplasmic Staining: Stain with Biebrich scarlet-acid fuchsin.
-
Differentiation: Differentiate in phosphomolybdic-phosphotungstic acid solution.
-
Collagen Staining: Stain with aniline blue or Light Green solution.
-
Washing and Dehydration: Rinse in 1% acetic acid, dehydrate through graded alcohols, clear, and mount.
Van Gieson's Staining
A relatively simple and rapid method for collagen visualization.
Reagents:
-
Van Gieson's solution (a mixture of picric acid and acid fuchsin).
-
Weigert's iron hematoxylin.
Procedure:
-
Deparaffinization and Rehydration: As previously described.
-
Nuclear Staining: Stain nuclei with Weigert's iron hematoxylin.
-
Collagen Staining: Stain with Van Gieson's solution.
-
Dehydration, Clearing, and Mounting: Proceed as with other methods.
Signaling Pathways in Fibrosis
The deposition of collagen is a key event in fibrosis, a pathological process characterized by excessive accumulation of extracellular matrix. A central signaling pathway involved in fibrosis is the Transforming Growth Factor-beta (TGF-β) pathway.
References
- 1. Method for Picrosirius Red-Polarization Detection of Collagen Fibers in Tissue Sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Robust quantitative assessment of collagen fibers with picrosirius red stain and linearly polarized light as demonstrated on atherosclerotic plaque samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Direct Red Dyes for Collagen Visualization in Histology
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Staining Method
In the fields of histology, pathology, and tissue engineering, the accurate visualization and quantification of collagen is paramount for understanding tissue architecture, fibrosis, and the efficacy of therapeutic interventions. Direct Red dyes, a class of anionic azo dyes, are widely employed for this purpose due to their affinity for collagen fibers. This guide provides a comprehensive comparison of the most prominent Direct Red dye, Direct Red 80 (also known as Sirius Red), with a notable alternative, Congo Red (Direct Red 28), for collagen staining. The information presented is supported by established experimental protocols and data to aid in the selection of the most suitable method for your research needs.
Performance Comparison of Direct Red Dyes
Direct Red 80, particularly when used in a Picrosirius Red solution, is considered the gold standard for collagen staining due to its high specificity and the enhancement of collagen's natural birefringence under polarized light.[1][2] Congo Red, while primarily used for the detection of amyloid deposits, can also stain collagen, though with lower specificity.[3][4] The selection of a dye should be guided by the specific requirements of the study, such as the need for quantitative analysis and the desired level of specificity for collagen.
Table 1: Quantitative and Qualitative Comparison of Direct Red 80 and Congo Red for Collagen Staining
| Feature | Direct Red 80 (in Picrosirius Red) | Congo Red |
| Primary Application | Highly specific staining of collagen in histological sections.[1] | Primarily for amyloid detection; also stains collagen. |
| Collagen Specificity | High, due to the alignment of its long, planar molecules with collagen fibers. | Moderate; can also stain other tissue components like elastic fibers and eosinophil granules, especially if staining conditions are not optimized. |
| Visualization Methods | Brightfield and polarized light microscopy. | Brightfield and polarized light microscopy. |
| Birefringence | Strong enhancement of collagen's natural birefringence. | Can induce birefringence in collagen, but may be less intense and specific than with Picrosirius Red. |
| Quantitative Analysis | Well-established for quantitative analysis of collagen content and fiber thickness using image analysis. | Less commonly used for collagen quantification due to lower specificity. |
| Safety Profile | Considered a safer alternative to many traditional direct dyes as it is not derived from benzidine. | A benzidine-based dye, recognized as a potential human carcinogen. |
| Published Protocols | Abundant and well-documented for collagen staining. | Primarily documented for amyloid staining; protocols for specific collagen staining are less common. |
Molecular Interaction with Collagen
The staining mechanism of Direct Red dyes with collagen is a direct binding process, primarily driven by electrostatic and hydrogen bonding interactions. The elongated and planar molecular structure of these dyes is crucial for their specific alignment with the parallel polypeptide chains of the collagen triple helix.
Caption: Molecular interaction of Direct Red dyes with collagen fibrils.
Experimental Protocols
Detailed and consistent experimental protocols are essential for achieving reproducible and reliable staining results. Below are the methodologies for Picrosirius Red staining using Direct Red 80 and a general protocol for Congo Red staining.
Picrosirius Red Staining for Collagen (using Direct Red 80)
This method is highly specific for collagen fibers and is widely used for both qualitative and quantitative analysis.
Reagents:
-
Picro-Sirius Red Solution: 0.1% (w/v) Direct Red 80 (Sirius Red F3B) in a saturated aqueous solution of picric acid.
-
Acidified Water: 0.5% acetic acid in distilled water.
-
Ethanol (100% and graded series for dehydration).
-
Xylene or other clearing agent.
-
Resinous mounting medium.
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Stain in Picro-Sirius Red solution for 60 minutes.
-
Wash in two changes of acidified water.
-
Dehydrate in three changes of 100% ethanol.
-
Clear in xylene and mount in a resinous medium.
Expected Results:
-
Brightfield Microscopy: Collagen appears red on a pale yellow background.
-
Polarized Light Microscopy: Collagen fibers exhibit birefringence, with thicker fibers (Type I) appearing yellow or orange, and thinner fibers (Type III) appearing green.
References
A Comparative Guide to Direct Dyes for Amyloid Detection: Congo Red vs. Direct Red Alternatives
For researchers, scientists, and drug development professionals engaged in the study of amyloidosis and neurodegenerative diseases, the accurate detection and visualization of amyloid fibrils are of paramount importance. For decades, Congo Red has been the "gold standard" for histological identification of amyloid deposits. This guide provides a comparative analysis of Congo Red and a notable alternative from the direct dye family, Sirius Red F3B, for amyloid staining.
It is important to note that a thorough review of scientific literature reveals a lack of documented application or quantitative data for "Direct Red 9" in the context of amyloid staining. Therefore, this guide will focus on a well-established alternative, Sirius Red F3B (also known as Direct Red 80), to provide a meaningful and evidence-based comparison.
Quantitative and Qualitative Comparison of Amyloid Staining Dyes
While histological dyes like Congo Red and Sirius Red are primarily evaluated qualitatively, their performance characteristics are crucial for reliable amyloid detection. The following table summarizes the key comparative aspects based on available data.
| Feature | Congo Red | Sirius Red F3B (Direct Red 80) |
| Binding Principle | Intercalates into the β-pleated sheet structure of amyloid fibrils.[1] | Binds to amyloid fibrils, likely through hydrogen bonding, leveraging its linear molecular structure to align with the β-sheet conformation.[2] |
| Visualization | Exhibits a characteristic "apple-green" birefringence under polarized light, which is highly specific for amyloid.[3] Appears as a pink to red stain under bright-field microscopy.[4] | Also displays birefringence, often described as deep green when viewed with crossed polarizers.[5] Stains amyloid an intense red, which can be easier to visualize under bright-field microscopy compared to Congo Red. |
| Specificity | Considered the gold standard for amyloid diagnosis due to the high specificity of its apple-green birefringence. However, false-positives can occur, and interpretation requires expertise. | Generally shows good specificity for amyloid. However, it can also stain other tissue components like collagen, which may lead to non-specific staining. |
| Sensitivity | While highly specific, its sensitivity can be lower than some fluorescent methods, and staining can be inconsistent. | May offer more intense staining under bright-field microscopy, which can be an advantage. However, one study noted weaker staining of early experimentally induced amyloid deposits in animal models compared to Congo Red. |
| Advantages | Long-established and widely accepted method with a vast body of literature. The apple-green birefringence is a definitive characteristic for amyloid. | Provides a more intense red color, which can be beneficial for visualization without polarization. |
| Disadvantages | Staining can be technically challenging and prone to variability. The interpretation of birefringence requires a well-maintained polarizing microscope and experience. | May exhibit non-specific staining of fibrous tissues, particularly in animal models. It does not offer UV fluorescence. |
Experimental Protocols
Detailed and consistent experimental protocols are vital for reproducible and reliable amyloid staining. Below are established methodologies for Congo Red and Sirius Red F3B.
Congo Red Staining (Puchtler's Alkaline Method)
This method is widely regarded for its reliability in amyloid detection.
Reagents:
-
Alkaline Sodium Chloride Solution: Saturated NaCl in 80% ethanol with 1% NaOH added just before use.
-
Alkaline Congo Red Solution: Saturated Congo Red in 80% ethanol with 1% NaOH added just before use. Filter before use.
-
Mayer's Hematoxylin (for counterstaining)
Procedure:
-
Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections (5-10 μm thick) to distilled water.
-
Incubate sections in the alkaline sodium chloride solution for 20 minutes at room temperature.
-
Transfer the slides directly to the alkaline Congo Red solution and stain for 20 minutes.
-
Rinse in three changes of absolute ethanol.
-
Clear in xylene and mount with a resinous medium.
-
For visualization of nuclei, a counterstain with Mayer's hematoxylin can be performed before the alkaline sodium chloride step.
Expected Results:
-
Amyloid deposits: Pink to red under bright-field microscopy.
-
Amyloid deposits: Apple-green birefringence under polarized light.
-
Nuclei: Blue (if counterstained).
Sirius Red F3B Staining for Amyloid
This protocol is adapted for the specific staining of amyloid deposits.
Reagents:
-
Alkaline Alcohol Solution: 80% ethanol containing 1% sodium hydroxide.
-
Sirius Red Staining Solution: 1% Sirius Red F3B and 0.5% sodium chloride in distilled water.
-
Mayer's Hematoxylin (for counterstaining)
Procedure:
-
Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections (5 μm thick) to distilled water.
-
Place sections in neutral buffered formalin overnight.
-
Wash in tap water for 15 minutes.
-
Place in the alkaline alcohol solution for 20-60 minutes.
-
Rinse well with distilled water.
-
Stain in the Sirius Red solution at 60°C for 60-90 minutes.
-
Rinse with buffer and then wash with tap water for 5 minutes.
-
Counterstain nuclei with Mayer's hematoxylin and blue the nuclei.
-
Dehydrate with absolute ethanol, clear with xylene, and mount with a resinous medium.
Expected Results:
-
Amyloid deposits: Red.
-
Nuclei: Blue.
-
Background: Colorless.
-
Amyloid displays deep green birefringence when viewed with crossed polarizers.
Visualizing Experimental Workflows and Biological Pathways
To further aid researchers, the following diagrams created using the DOT language illustrate a typical experimental workflow for comparing these dyes and the fundamental pathway of amyloid-beta aggregation.
Caption: Experimental workflow for comparing Congo Red and Sirius Red F3B in amyloid staining.
Caption: Simplified pathway of amyloid-beta (Aβ) aggregation from the amyloid precursor protein (APP).
References
- 1. Binding of Congo Red to Amyloid Protofibrils of the Alzheimer Aβ9–40 Peptide Probed by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stainsfile.com [stainsfile.com]
- 3. Congo red stain: The gold standard for diagnosing amyloidosis - [pcc.oneamyloidosisvoice.com]
- 4. benchchem.com [benchchem.com]
- 5. stainsfile.com [stainsfile.com]
A Researcher's Guide to Selecting Red Fluorescent Dyes: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is critical for the success of imaging and detection experiments. While a multitude of dyes exist, this guide provides a comparative analysis of popular red fluorescent dyes to aid in making an informed decision.
Initially, this guide sought to benchmark Direct Red 9 against other red fluorescent dyes. However, extensive research indicates that this compound is primarily utilized as a textile dye for materials like cotton and is not commonly employed in biological fluorescence applications.[1][2][3] Information regarding its performance in fluorescence microscopy and other research applications is scarce. Therefore, this guide will focus on comparing well-established and widely used red fluorescent dyes in the research community: Texas Red , Alexa Fluor 594 , and Cy5 .
Comparative Analysis of Key Photophysical Properties
The selection of a fluorescent dye is often a trade-off between various photophysical properties. The following table summarizes the key performance indicators for Texas Red, Alexa Fluor 594, and Cy5 to facilitate a direct comparison.
| Property | Texas Red | Alexa Fluor 594 | Cy5 |
| Excitation Maximum (nm) | 589 | 590 | 649 |
| Emission Maximum (nm) | 615 | 617 | 670 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~85,000 | ~92,000 | ~250,000 |
| Quantum Yield | ~0.60 | ~0.66 | ~0.20 |
| Photostability | Good | Excellent | Moderate |
| Brightness (Ext. Coeff. x QY) | ~51,000 | ~60,720 | ~50,000 |
| Common Applications | Immunofluorescence, Flow Cytometry | Immunofluorescence, Super-resolution Microscopy | DNA sequencing, Protein labeling, FRET |
Note: The values presented are approximate and can vary depending on the experimental conditions and conjugation partner.
Experimental Protocol: Immunofluorescence Staining of Cultured Cells
This protocol provides a general workflow for immunofluorescence staining of a target protein in cultured cells using a primary antibody and a secondary antibody conjugated to a red fluorescent dye (e.g., Texas Red, Alexa Fluor 594, or Cy5).
Materials:
-
Cultured cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Primary Antibody (specific to the target protein)
-
Red Fluorescent Dye-Conjugated Secondary Antibody (e.g., Goat anti-Mouse IgG H&L (Texas Red))
-
Nuclear Counterstain (e.g., DAPI)
-
Mounting Medium
-
Microscope slides
-
Fluorescence Microscope
Procedure:
-
Cell Culture and Preparation: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Washing: Gently wash the cells with PBS to remove the culture medium.
-
Fixation: Fix the cells by incubating with 4% paraformaldehyde for 10-15 minutes at room temperature. This step cross-links proteins and preserves the cellular structure.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If the target protein is intracellular, permeabilize the cell membrane by incubating with 0.1% Triton X-100 in PBS for 10 minutes. This allows antibodies to access intracellular antigens.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding sites by incubating the cells with 1% BSA in PBS for 30-60 minutes.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to the recommended concentration and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking buffer and incubate with the cells for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: (Optional) Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.
-
Washing: Wash the cells two times with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using a drop of mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen red fluorescent dye and counterstain.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in immunofluorescence staining.
References
A Researcher's Guide to Correlative Light and Electron Microscopy: Comparing Red Fluorescent Probes
Correlative Light and Electron Microscopy (CLEM) stands as a powerful technique, bridging the specificity of fluorescence microscopy with the high-resolution ultrastructural detail of electron microscopy. The selection of an appropriate fluorescent probe is paramount to the success of any CLEM experiment, particularly for in-resin fluorescence techniques where the sample is embedded for electron microscopy. While a multitude of fluorescent dyes are available, their compatibility with the harsh fixation and embedding protocols required for electron microscopy varies significantly. This guide provides a comparative overview of red-emitting fluorescent probes for CLEM, offering experimental data and protocols to aid researchers in their selection process.
While the initial topic of interest was the application of Direct Red 9 in CLEM, a comprehensive review of scientific literature reveals a lack of specific experimental data for this particular dye in this context. This compound is primarily documented as a textile dye.[1][2][3][4] Therefore, this guide will focus on well-characterized red fluorescent probes that have been successfully employed in CLEM workflows. The principles and data presented herein will, however, provide a framework for evaluating the potential of any candidate dye for correlative microscopy.
Performance Comparison of Red Fluorescent Probes in CLEM
The ideal fluorescent probe for in-resin CLEM should exhibit high brightness, photostability, and, most importantly, resistance to the chemical treatments inherent in electron microscopy sample preparation, such as osmium tetroxide fixation and resin embedding. Below is a comparison of commonly used red fluorescent proteins (RFPs) and synthetic dyes.
Red Fluorescent Proteins (RFPs)
Genetically encoded RFPs offer the advantage of specific protein labeling. However, their fluorescence is often compromised during sample processing for electron microscopy. Recent research has focused on identifying and engineering RFPs with enhanced stability.
| Fluorescent Protein | Fluorescence Retention after OsO₄ Fixation | In-Resin Fluorescence (Epon) | Photostability in Resin | Key Characteristics |
| mScarlet-H | Moderate | Highest among tested RFPs[5] | High | Recommended as a top-performing red probe for standard CLEM due to its high in-resin brightness and photostability. |
| mRuby3 | High | Moderate | Highest among tested RFPs | Exhibits excellent photostability in resin. |
| mKate2 | Moderate | Previously demonstrated feasibility | Moderate | One of the earlier RFPs shown to be viable for post-embedding CLEM. |
| mCherry2 | Low | Previously demonstrated feasibility | Low | Lower performance compared to newer generation RFPs. |
Synthetic Dyes
Synthetic fluorescent dyes, often used with self-labeling tags like HaloTag or SNAP-tag®, can offer superior brightness and photostability compared to fluorescent proteins. Several red-emitting synthetic dyes have shown promise for in-resin CLEM.
| Synthetic Dye | Fluorescence Retention after EPON Embedding | Signal-to-Background Ratio (in-resin) | Key Characteristics |
| JFX549 | High | High | A Janelia Fluor dye that yields excellent signal intensity and is suitable for in-resin super-resolution microscopy. |
| JFX554 | High | High | Similar to JFX549, it provides strong fluorescence retention and high signal-to-background ratio in resin. |
| JF549 | Moderate | Moderate | A flagship Janelia Fluor dye, suitable for single-molecule and super-resolution microscopy. |
| TMR | Moderate | Moderate | A commonly used red dye that retains fluorescence in resin. |
Experimental Protocols
A generalized protocol for in-resin CLEM is provided below. The specific fixation and embedding conditions may need to be optimized depending on the sample and the chosen fluorescent probe.
In-Resin CLEM Protocol with a Synthetic Dye (e.g., JFX549-HaloTag)
-
Cell Culture and Labeling:
-
Culture cells expressing the protein of interest tagged with HaloTag on a gridded coverslip or dish.
-
Incubate the cells with the JFX549-HaloTag ligand according to the manufacturer's protocol to label the protein of interest.
-
Wash the cells to remove unbound dye.
-
-
Live-Cell Imaging (Optional):
-
Acquire fluorescence images of the live, labeled cells. This step is crucial for tracking dynamic processes.
-
-
Chemical Fixation:
-
Fix the cells with a solution of glutaraldehyde and paraformaldehyde in a suitable buffer. The concentration and fixation time should be optimized to preserve both fluorescence and ultrastructure.
-
-
Post-fixation with Osmium Tetroxide:
-
Post-fix the cells with a low concentration of osmium tetroxide. This step enhances contrast for electron microscopy but can quench fluorescence. The concentration and duration should be carefully titrated.
-
-
Dehydration:
-
Dehydrate the sample through a graded series of ethanol concentrations.
-
-
Resin Infiltration and Embedding:
-
Infiltrate the sample with an epoxy resin (e.g., EPON) and polymerize at the recommended temperature. Hydrophobic resins like EPON are known for good ultrastructural preservation.
-
-
Sectioning and Imaging:
-
Cut ultrathin sections (70-100 nm) of the embedded sample.
-
Mount the sections on a TEM grid.
-
Acquire fluorescence images of the sections to identify the regions of interest.
-
Image the same sections in a transmission electron microscope to obtain high-resolution ultrastructural data.
-
-
Image Correlation:
-
Correlate the fluorescence and electron microscopy images using fiducial markers or recognizable cellular structures.
-
Visualizing Workflows and Decisions in CLEM
To further clarify the processes involved in a CLEM experiment, the following diagrams illustrate a typical workflow and a decision-making guide for probe selection.
References
Unraveling the Red Spectrum: A Guide to Spectral Unmixing of Direct Red 9 and Alternatives
In the intricate world of cellular and molecular imaging, the ability to distinguish between multiple fluorescent signals is paramount. This guide provides a comprehensive comparison of fluorophores in the red spectrum, with a focus on spectral unmixing applications. While Direct Red 9 is a known dye, its application in fluorescence microscopy is not well-documented. Therefore, this guide will focus on well-characterized red fluorophores commonly used in biological research—Texas Red, Alexa Fluor 594, and Cy5—as exemplary alternatives for multicolor imaging experiments that necessitate spectral unmixing.
This guide is intended for researchers, scientists, and drug development professionals who utilize fluorescence microscopy and are looking to optimize their multicolor imaging experiments by effectively managing spectral overlap.
Performance Comparison of Red Fluorophores
The selection of appropriate fluorophores is critical for the success of any multiplexed fluorescence imaging experiment. The ideal fluorophore should possess a high extinction coefficient, a high quantum yield for a bright signal, and high photostability to withstand prolonged imaging. When multiple fluorophores are used, their spectral separation is a key consideration. The following table summarizes the key spectral properties of Texas Red, Alexa Fluor 594, and Cy5, three widely used red fluorophores that can be effectively distinguished using spectral unmixing techniques.
| Property | Texas Red | Alexa Fluor 594 | Cy5 |
| Excitation Maximum (nm) | ~596[1] | ~590[2] | ~649[3] |
| Emission Maximum (nm) | ~615[1] | ~617[2] | ~667 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~85,000 | ~73,000 | ~250,000 |
| Quantum Yield | ~0.93 | ~0.66 | ~0.27 |
| Photostability | Good | Very Good | Good |
| Brightness (Ext. Coeff. x QY) | ~79,050 | ~48,180 | ~67,500 |
Note: Brightness is a relative measure calculated as the product of the molar extinction coefficient and the quantum yield. Higher values indicate a brighter fluorophore.
Experimental Protocols
Effective spectral unmixing relies on a meticulously planned and executed experimental protocol. This section provides a detailed methodology for a typical multicolor immunofluorescence experiment followed by spectral imaging and linear unmixing.
I. Sample Preparation for Multicolor Immunofluorescence
Proper sample preparation is crucial for obtaining high-quality images with minimal artifacts.
-
Cell Culture and Fixation:
-
Culture cells on sterile glass coverslips to the desired confluency.
-
Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. To minimize autofluorescence, use fresh, methanol-free PFA.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
If staining intracellular targets, permeabilize the cells with 0.5% Triton X-100 in PBS for 5 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20) for 1 hour at room temperature.
-
-
Antibody Incubation (Sequential Protocol):
-
Primary Antibody Incubation #1: Incubate the cells with the first primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS containing 0.1% Tween-20 (PBS-T).
-
Secondary Antibody Incubation #1: Incubate with the first fluorophore-conjugated secondary antibody (e.g., Goat anti-Mouse IgG (H+L) Cross-Adsorbed Secondary Antibody, Alexa Fluor 594) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS-T.
-
Repeat Blocking: To prevent cross-reactivity, re-block the sample with the blocking buffer for 30 minutes.
-
Primary Antibody Incubation #2: Incubate with the second primary antibody from a different host species (e.g., rabbit) diluted in blocking buffer.
-
Wash the cells three times with PBS-T.
-
Secondary Antibody Incubation #2: Incubate with the second fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG (H+L) Cross-Adsorbed Secondary Antibody, Texas Red-X) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS-T.
-
Repeat for a third fluorophore (e.g., Cy5) if necessary, ensuring the use of primary antibodies from distinct host species.
-
-
Counterstaining and Mounting:
-
(Optional) Counterstain the nuclei with a spectrally distinct dye like DAPI.
-
Wash the cells two times with PBS and once with distilled water.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
II. Preparation of Reference Samples (Single-Labeled Controls)
Accurate spectral unmixing is critically dependent on high-quality reference spectra for each fluorophore.
-
For each fluorophore used in the multicolor experiment, prepare a separate coverslip stained with only that single fluorophore.
-
Follow the exact same staining protocol as for the multicolor sample, including fixation, permeabilization, blocking, and incubation with the corresponding primary and secondary antibodies.
-
It is also essential to prepare an unstained control sample to acquire the spectral signature of autofluorescence, which can then be treated as a separate component during unmixing.
III. Spectral Imaging and Linear Unmixing
This protocol is a general guideline for a laser scanning confocal microscope equipped with a spectral detector.
-
Microscope Setup:
-
Turn on the microscope, lasers, and associated electronics. Allow the system to warm up for at least 30 minutes to ensure stability.
-
Select an appropriate objective for your desired magnification and resolution (e.g., 60x or 100x oil immersion objective).
-
-
Acquisition of Reference Spectra:
-
Place a single-labeled control slide on the microscope stage.
-
Find a representative area with a strong, non-saturated signal.
-
Set the microscope to "lambda mode" or "spectral imaging" mode.
-
Define the spectral collection range to cover the emission spectra of all your fluorophores (e.g., 410 nm to 750 nm).
-
Set the spectral resolution (e.g., 10 nm steps).
-
Excite the sample with the appropriate laser line for the fluorophore.
-
Adjust the laser power and detector gain to obtain a good signal-to-noise ratio without saturating the pixels.
-
Acquire a "lambda stack" of the single-labeled sample.
-
In the software, select a region of interest (ROI) that contains only the specific fluorescence signal and save this as the reference spectrum for that fluorophore.
-
Repeat this process for all single-labeled controls and the unstained control to obtain the reference spectra for each fluorophore and for autofluorescence.
-
-
Acquisition of the Multicolor Image:
-
Place the multicolor-stained slide on the microscope stage.
-
Using the same microscope settings (laser powers, detector gain, spectral range, and resolution) as used for acquiring the reference spectra, acquire a lambda stack of your experimental sample. It is crucial to maintain identical imaging conditions to ensure the accuracy of the unmixing process.
-
-
Linear Spectral Unmixing:
-
Open the acquired lambda stack of the multicolor image in the microscope software.
-
Navigate to the linear unmixing analysis tool.
-
Load the previously saved reference spectra for all fluorophores and for autofluorescence.
-
The software will then use a linear unmixing algorithm to calculate the contribution of each fluorophore to the total signal in every pixel of the image.
-
The output will be a set of images, where each image represents the isolated signal from a single fluorophore, free from spectral bleed-through.
-
Visualizing the Process
To better understand the workflows and concepts discussed, the following diagrams have been generated.
Caption: Workflow for spectral unmixing in fluorescence microscopy.
Caption: Decision tree for choosing an imaging approach based on spectral overlap.
Caption: Example of a signaling pathway suitable for multicolor imaging.
References
Safety Operating Guide
Proper Disposal of Direct Red 9: A Comprehensive Guide for Laboratory Professionals
Providing essential safety and logistical information for the handling and disposal of Direct Red 9, this guide offers procedural, step-by-step instructions to ensure the safety of laboratory personnel and environmental compliance.
This compound is an azo dye used in various research and industrial applications. Proper management of this chemical, from handling to disposal, is critical to mitigate potential health risks and prevent environmental contamination. This document outlines the necessary procedures for the safe disposal of this compound from a laboratory setting, targeting researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal. While specific experimental data for this compound is limited, the following table summarizes available information and data from similar direct azo dyes.
| Property | Value | Source |
| CAS Number | 70209-93-7 / 61724-94-5 | [1][2] |
| Molecular Formula | C₃₄H₁₉ClN₈Na₄O₁₂S₄ | [1][2] |
| Molecular Weight | 987.23 g/mol | [1] |
| Appearance | Blue light pink powder | |
| Solubility | Assumed to be water-soluble, a characteristic of direct dyes. | |
| Toxicity | Data not available for this compound. For a similar compound, Direct Red 31, the oral LD50 in rats is >2000 mg/kg, and it is considered an eye irritant. Azo dyes as a class are known to have potential for harm, and some can be carcinogenic. |
Procedural Guidance for Disposal
The following protocol provides a step-by-step guide for the proper disposal of this compound. This procedure is based on general best practices for the disposal of hazardous laboratory chemicals and azo dyes.
Waste Identification and Segregation
-
Treat as Hazardous Waste : All materials contaminated with this compound, including unused stock solutions, experimental residues, and contaminated labware (e.g., pipette tips, gloves, bench paper), must be handled as hazardous waste.
-
Segregate at Source : Do not mix this compound waste with other waste streams. Keep it separate from non-hazardous trash and other chemical waste unless explicitly instructed by your institution's environmental health and safety (EHS) office.
Waste Accumulation and Storage
-
Use Appropriate Containers : Collect this compound waste in a designated, leak-proof container that is compatible with the chemical. The original container is often a suitable choice for waste accumulation.
-
Proper Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Potential Carcinogen").
-
Secure Storage : Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be under the control of the laboratory personnel and near the point of waste generation. It is recommended to use secondary containment, such as a tray, to capture any potential leaks.
-
Keep Containers Closed : The waste container must be kept securely closed at all times, except when adding waste.
Disposal Procedure
-
Log all Waste : Maintain a log of the waste being added to the container, including the quantity and date.
-
Arrange for Pickup : Once the container is full or is no longer needed, arrange for its disposal through your institution's EHS office. Follow their specific procedures for requesting a hazardous waste pickup.
-
Do Not Dispose Down the Drain : this compound should not be disposed of down the sanitary sewer system. Azo dyes can be persistent in the environment and may not be effectively removed by standard wastewater treatment processes.
-
Decontamination of Empty Containers : Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water). The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can typically be disposed of as regular solid waste, but be sure to deface the original label.
Spill Management
In the event of a this compound spill, the following steps should be taken:
-
Alert Personnel : Immediately notify others in the vicinity of the spill.
-
Evacuate if Necessary : For large or airborne spills, evacuate the area and contact your institution's EHS office or emergency response team.
-
Use Appropriate PPE : Before cleaning a small spill, ensure you are wearing the appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Contain the Spill : For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect and Dispose : Place all contaminated materials, including absorbent pads and cleaning supplies, into a designated hazardous waste container and dispose of it according to the procedures outlined above.
-
Decontaminate the Area : Clean the spill area with a suitable detergent and water.
Experimental Protocols
Currently, there are no standardized, publicly available experimental protocols specifically for the disposal of this compound. The procedural guidance provided in this document is derived from safety data sheets for similar compounds and general laboratory chemical waste management guidelines.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste from a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Direct Red 9
For laboratory professionals engaged in scientific research and drug development, ensuring a safe and efficient work environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Direct Red 9 (CAS No. 70209-93-7), a fluorescent azo dye. Adherence to these procedures will help mitigate risks and ensure proper disposal, fostering a secure and productive research setting.
Essential Safety and Personal Protective Equipment (PPE)
When working with this compound, which is a fine powder that can become airborne, a comprehensive approach to personal protection is crucial. The following table summarizes the required PPE and safety measures.
| Protection Type | Required Equipment and Procedures | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A face shield should be worn in situations where splashing is a possibility. | Protects against eye irritation or damage from dust particles or splashes. |
| Skin Protection | Wear a lab coat or a chemical-resistant apron. Nitrile gloves are recommended for hand protection.[1] It is crucial to inspect gloves for any tears or punctures before use. | Prevents skin contact with the dye, which could cause irritation. Nitrile offers good resistance to a variety of chemicals. |
| Respiratory Protection | In well-ventilated areas, respiratory protection may not be required. However, if dust is generated, a NIOSH-approved particulate respirator is necessary. | Minimizes the inhalation of airborne dye particles, which can cause respiratory irritation. |
| Hand Hygiene | Wash hands thoroughly with soap and water after handling this compound, before breaks, and at the end of the workday. | Removes any residual dye from the skin, preventing accidental ingestion or transfer to other surfaces. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize exposure and prevent contamination.
Preparation:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, especially when handling the powder.
-
Gather Materials: Before starting, ensure all necessary PPE and spill cleanup materials are readily accessible.
Handling:
-
Weighing: When weighing the powder, do so in a fume hood or a ventilated enclosure to control dust.
-
Solution Preparation: When preparing solutions, add the this compound powder slowly to the solvent to avoid splashing.
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention. |
| Inhalation | Move the individual to an area with fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
| Spill | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department. |
Disposal Plan: Managing this compound Waste
All waste materials contaminated with this compound, including the dye itself, used PPE, and cleaning materials, must be treated as hazardous waste.
Waste Segregation and Collection:
-
Dedicated Waste Container: Use a clearly labeled, leak-proof container for all this compound waste.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name "this compound."
-
Storage: Store the waste container in a designated satellite accumulation area, away from general waste.
Disposal Protocol:
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified waste disposal company.
-
Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations for hazardous waste. Under no circumstances should this compound waste be disposed of down the drain or in regular trash.
Safe Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
